1-Dehydroxybaccatin IV
Description
Properties
IUPAC Name |
(1S,2R,5R,7R,8R,10S,11R,14S,15S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3/t18-,19+,20-,21+,22+,25+,26-,27+,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQSPIDOGLAJKQ-BLZAXGAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4([C@]25C=C[C@@]6([C@H]4CC(CC6)(C)C)OO5)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Discovery and Isolation of 1-Dehydroxybaccatin IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Dehydroxybaccatin IV is a naturally occurring taxane (B156437) of significant interest within the scientific community due to its structural relationship to the potent anti-cancer agent, paclitaxel. Despite its importance as a potential precursor or analogue in drug development, the specific details of its initial discovery and isolation are not well-documented in a singular, seminal publication. It is widely believed to have been first identified as a minor constituent during broader investigations of the chemical composition of various Taxus species, most notably Taxus wallichiana, the Himalayan Yew. This guide synthesizes the available scientific literature to provide a comprehensive technical overview of the probable methods for the isolation and characterization of this compound, addressing the core requirements of experimental protocols, data presentation, and process visualization.
Inferred Discovery and Botanical Source
While a specific "discovery" paper for this compound is not readily identifiable, its existence was likely revealed through systematic phytochemical analyses of Taxus species. These studies, aimed at identifying novel taxanes, employed extensive chromatographic separations of crude plant extracts. This compound would have emerged as one of many structurally related compounds, distinguished by its unique substitution pattern. The primary botanical source for this taxoid is the bark and needles of Taxus wallichiana.
Experimental Protocols: A Reconstructed Approach to Isolation and Purification
The following protocol is a composite methodology derived from established procedures for the isolation of taxanes from Taxus species. It represents a robust and logical workflow for obtaining this compound.
Extraction of Crude Taxanes
-
Plant Material Preparation: Dried and pulverized bark or needles of Taxus wallichiana (1 kg) are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with a mixture of methanol (B129727) and water (typically 80:20 v/v) at room temperature for 48-72 hours with occasional agitation. This process is repeated three times.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure at a temperature not exceeding 45°C to yield a viscous crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The taxanes, including this compound, will predominantly partition into the chloroform and ethyl acetate fractions.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of this compound from the complex mixture of taxanes.
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Fraction Collection: Fractions of 250 mL are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Purpose: To separate compounds based on their molecular size and to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water. The exact composition must be optimized based on analytical HPLC trials.
-
Detection: UV detection at 227 nm.
-
Outcome: Isolation of pure this compound.
-
Quantitative Data
Specific yield data for this compound from Taxus wallichiana is not consistently reported in the literature, likely due to its status as a minor taxane. The table below provides a general overview of taxane yields from Taxus species to offer a contextual reference.
| Taxane | Plant Source | Typical Yield (% of dry weight) | Reference |
| Paclitaxel | Taxus brevifolia (bark) | 0.01 - 0.02% | |
| 10-Deacetylbaccatin III | Taxus baccata (needles) | 0.1% | |
| Baccatin III | Taxus wallichiana | Variable, often lower than 10-DAB | [1] |
| This compound | Taxus wallichiana | Not consistently reported (minor constituent) |
Spectroscopic Data:
Visualizations
Inferred Biosynthetic Pathway
This compound is an intermediate in the complex biosynthetic pathway of taxanes. It is understood to be a precursor to other more functionalized taxoids. The following diagram illustrates its likely position within the broader taxane biosynthetic network.
Caption: Inferred position of this compound in the taxane biosynthetic pathway.
Experimental Workflow for Isolation
The following diagram outlines the logical steps for the isolation of this compound from its natural source.
Caption: A logical workflow for the isolation of this compound.
Conclusion
The discovery and isolation of this compound represent a classic example of natural product chemistry, where the elucidation of minor components from complex mixtures can lead to valuable scientific insights and potential therapeutic leads. While the historical record of its initial discovery is diffuse, the established methodologies for taxane isolation provide a clear and reproducible path for obtaining this compound for further research. The protocols and workflows outlined in this guide offer a robust framework for scientists and researchers in the field of drug discovery and development to successfully isolate and study this compound, paving the way for a deeper understanding of its biological activity and potential applications. Further investigation is warranted to fully characterize its spectroscopic properties and to precisely define its role in the intricate biosynthetic network of taxanes.
References
Unveiling the Natural Reserves: A Technical Guide to 1-Dehydroxybaccatin IV in Taxus Species
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Biosynthesis, and Analysis of 1-Dehydroxybaccatin IV in Taxus Species.
This in-depth guide serves as a critical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a detailed overview of this compound, a key taxane (B156437) diterpenoid found in Taxus species. This document consolidates available data on its natural occurrence, biosynthetic pathway, and the experimental protocols for its extraction, isolation, and quantification.
Introduction: The Significance of Taxus Species and their Taxoid Constituents
The genus Taxus, commonly known as yew, comprises a group of evergreen coniferous trees and shrubs renowned for their rich chemical diversity. These plants are the sole natural source of the blockbuster anticancer drug paclitaxel (B517696) (Taxol®) and a plethora of other structurally related diterpenoids known as taxoids. Among these, this compound holds significant interest as a potential precursor for the semi-synthesis of novel taxane analogs with improved pharmacological profiles. Understanding its natural distribution and concentration within various Taxus species is paramount for sustainable sourcing and future drug discovery efforts.
Natural Abundance of this compound in Taxus Species
While extensive research has focused on the quantification of paclitaxel and its immediate precursors like baccatin (B15129273) III and 10-deacetylbaccatin III, specific quantitative data for this compound remains less documented in publicly available literature. However, its presence has been confirmed in select species, highlighting the need for more comprehensive quantitative studies across the genus.
One notable study has reported the isolation of 1β-dehydroxybaccatin-IV from the root bark of Taxus mairei.[1] This finding underscores the potential of this species as a natural source for this particular taxoid. Further research is required to quantify the concentration of this compound in the root bark and other tissues of T. mairei and to explore its presence in other Taxus species.
Table 1: Reported Occurrence of this compound in Taxus Species
| Taxus Species | Plant Part | Concentration (% dry weight) | Reference |
| Taxus mairei | Root Bark | Data not available | [1] |
Note: The table will be populated with more data as it becomes available in scientific literature.
Biosynthesis of this compound
The biosynthesis of taxoids is a complex network of enzymatic reactions. While the complete pathway to every taxoid is not fully elucidated, the central steps are known. The formation of the taxane core begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). A series of hydroxylations, acetylations, and other modifications, primarily mediated by cytochrome P450 monooxygenases and acyltransferases, lead to the vast array of taxoids.
This compound is structurally related to other baccatin derivatives. It is hypothesized to be an intermediate in the biosynthesis of more complex taxoids. Its formation likely involves specific hydroxylation and acylation steps on the taxane skeleton. The precise enzymatic reactions leading to this compound are a subject of ongoing research.
Experimental Protocols
Extraction and Isolation
The following protocol is a general guideline for the extraction and isolation of taxoids from Taxus plant material, which can be adapted for the specific targeting of this compound.
4.1.1. Plant Material Preparation:
-
Collect fresh plant material (e.g., needles, bark, roots).
-
Air-dry the material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
4.1.2. Extraction:
-
Macerate the powdered plant material in methanol (B129727) (or another suitable polar solvent) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
4.1.3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in a mixture of water and methanol (9:1 v/v).
-
Perform liquid-liquid partitioning against a non-polar solvent such as n-hexane to remove lipids and chlorophylls. Discard the n-hexane layer.
-
Subsequently, partition the aqueous methanol layer with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, to extract the taxoids.
-
Collect the organic layer and concentrate it to dryness under reduced pressure.
4.1.4. Chromatographic Purification:
-
The resulting enriched taxoid fraction can be subjected to various chromatographic techniques for the isolation of this compound. These may include:
-
Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or other suitable stationary phases with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Employing a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
The following provides a general methodology for the quantitative analysis of this compound in Taxus extracts.
4.2.1. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient program should be optimized for the best separation of this compound from other co-eluting taxoids.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., 227 nm or 230 nm) should be selected for quantification.
-
Injection Volume: 10-20 µL.
4.2.2. Standard Preparation:
-
Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.
4.2.3. Sample Preparation:
-
Dissolve a precisely weighed amount of the dried extract in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
4.2.4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Express the content as a percentage of the dry weight of the plant material.
Conclusion and Future Directions
This technical guide provides a foundational understanding of this compound in Taxus species. While its presence has been identified, there is a clear and urgent need for comprehensive quantitative studies across a wider range of Taxus species and different plant tissues. Such data will be invaluable for identifying high-yielding natural sources. Furthermore, the elucidation of the specific biosynthetic steps leading to this compound will open avenues for metabolic engineering and synthetic biology approaches to enhance its production. The detailed experimental protocols provided herein offer a starting point for researchers to undertake these critical investigations, which will undoubtedly contribute to the advancement of taxane-based drug discovery and development.
References
The Uncharted Territory of Taxane Biosynthesis: An In-depth Technical Guide to the Formation of 1-Dehydroxybaccatin IV
For Immediate Release
A comprehensive technical guide detailing the biosynthetic pathway of 1-dehydroxybaccatin IV, a crucial intermediate in the production of the anticancer drug paclitaxel (B517696), has been compiled for researchers, scientists, and drug development professionals. This guide illuminates the intricate enzymatic steps, presents available quantitative data, and provides detailed experimental methodologies to facilitate further research and metabolic engineering efforts in this critical area of pharmaceutical biotechnology.
The biosynthesis of paclitaxel (Taxol®), a potent anti-cancer agent, is a complex, multi-step process originating from the general isoprenoid pathway. A key intermediate in this intricate network is this compound, the direct precursor to baccatin (B15129273) IV. Understanding the precise sequence of reactions leading to this compound is paramount for optimizing its production through synthetic biology and metabolic engineering approaches. This guide provides a deep dive into the core of this pathway, offering a valuable resource for the scientific community.
The Biosynthetic Pathway to this compound
The journey to this compound begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the foundational taxane (B156437) skeleton, taxa-4(5),11(12)-diene, a reaction catalyzed by taxadiene synthase (TS). Following the formation of this tricyclic diterpene core, a series of post-cyclization modifications, primarily hydroxylations and acylations, are orchestrated by a suite of cytochrome P450 monooxygenases (P450s) and acyltransferases.
The pathway is not a simple linear progression but rather a complex, branching network. However, a predominant route to this compound has been elucidated. This involves a series of ordered oxygenations and acylations at various positions on the taxane ring. Critically, this compound is characterized by the absence of a hydroxyl group at the C1 position. This hydroxylation is one of the final steps in the formation of later-stage taxanes, with this compound serving as the substrate for the enzyme taxane 1β-hydroxylase (T1βH), which catalyzes its conversion to baccatin IV.
Caption: Biosynthetic pathway leading to this compound.
Quantitative Data on Key Biosynthetic Enzymes
Quantitative understanding of the enzymes involved in the this compound pathway is crucial for identifying rate-limiting steps and for designing effective metabolic engineering strategies. While comprehensive kinetic data for all enzymes is not yet available, studies on key hydroxylases have provided some initial parameters.
| Enzyme | Substrate | Km (µM) | Vmax/Relative Activity | kcat (s⁻¹) | Source |
| Taxadiene 5α-hydroxylase (T5αH) | Taxa-4(5),11(12)-diene | 24 (recombinant) | - | - | [1] |
| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | 24 ± 9 | - | - | [2] |
| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | 14 ± 4 | - | - | [2] |
Note: Data is limited and derived from studies on enzymes from various Taxus species and heterologous expression systems. Direct kinetic data for all enzymes in the specific pathway to this compound is a subject of ongoing research.
Experimental Protocols
Advancements in elucidating the this compound pathway have been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: Heterologous Expression of Taxane Cytochrome P450s in Nicotiana benthamiana
This protocol describes the transient expression of a taxane biosynthetic cytochrome P450 enzyme in Nicotiana benthamiana for functional characterization.
1. Vector Construction:
-
The full-length cDNA of the target P450 gene is cloned into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
A C-terminal FLAG or His tag can be included for subsequent protein detection and purification.
2. Agrobacterium Transformation:
-
The expression vector is transformed into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.
-
A helper plasmid (e.g., p19) encoding a viral suppressor of gene silencing is co-transformed to enhance protein expression.
3. Plant Infiltration:
-
A. tumefaciens cultures carrying the P450 expression vector and the p19 vector are grown overnight.
-
The cultures are harvested, resuspended in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone), and adjusted to an OD₆₀₀ of 0.5 for each strain.
-
The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.
4. Protein Expression and Microsome Isolation:
-
Infiltrated plants are incubated under standard growth conditions for 4-6 days.
-
Leaf tissue is harvested and homogenized in ice-cold extraction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing 10 mM EDTA, 10 mM DTT, and protease inhibitors).
-
The homogenate is centrifuged at low speed to remove cell debris, and the supernatant is then ultracentrifuged (e.g., at 100,000 x g) to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a storage buffer and can be used for enzyme assays.
Protocol 2: In Vitro Assay for Taxane Hydroxylase Activity
This protocol outlines a general procedure for assaying the activity of a heterologously expressed taxane hydroxylase.
1. Reaction Setup:
-
The standard assay mixture (total volume of 200 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1.5 mM NADPH
-
50-100 µg of microsomal protein containing the expressed hydroxylase
-
50 µM of the taxane substrate (e.g., a poly-hydroxylated intermediate) dissolved in a minimal amount of DMSO.
-
2. Reaction Initiation and Incubation:
-
The reaction is initiated by the addition of NADPH.
-
The mixture is incubated at 30°C for 1-2 hours with gentle shaking.
3. Reaction Termination and Product Extraction:
-
The reaction is stopped by the addition of an equal volume of ethyl acetate.
-
The mixture is vortexed vigorously and centrifuged to separate the phases.
-
The organic (upper) phase containing the hydroxylated product is carefully collected.
4. Product Analysis:
-
The extracted product is dried under a stream of nitrogen and redissolved in methanol (B129727).
-
The sample is analyzed by HPLC or LC-MS to identify and quantify the hydroxylated product by comparison to authentic standards or by mass fragmentation patterns.
Protocol 3: Extraction and Quantification of Taxanes from Taxus Cell Cultures
This protocol provides a method for the extraction and analysis of taxanes, including this compound, from Taxus cell suspension cultures.[3][4][5][6]
1. Cell Harvesting and Drying:
-
Taxus cells are harvested from the culture medium by vacuum filtration.
-
The collected cell biomass is washed with distilled water, frozen in liquid nitrogen, and lyophilized to a constant dry weight.
2. Extraction:
-
The dried cell powder is extracted with 100% acetone (B3395972) or methanol at a solid-to-liquid ratio of 1:20 (w/v) using ultrasonication for approximately 45 minutes.[4]
-
The extract is filtered, and the solvent is evaporated under reduced pressure.
3. Sample Preparation for Analysis:
-
The dried extract is redissolved in methanol.
-
For quantitative analysis, an internal standard (e.g., cinnamyl acetate) is added.[3]
-
The solution is filtered through a 0.45 µm syringe filter prior to injection into the HPLC or LC-MS system.
4. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: UV absorbance is monitored at 227 nm.
-
Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated with an authentic standard.
Logical Workflow for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway follows a logical progression of experimental steps.
Caption: Experimental workflow for identifying and characterizing enzymes.
Conclusion
The biosynthesis of this compound is a critical segment of the overall paclitaxel pathway. While significant progress has been made in identifying the key enzymes and the general sequence of events, this technical guide highlights the need for further detailed quantitative and mechanistic studies. The provided protocols offer a foundation for researchers to build upon, with the ultimate goal of harnessing this complex biosynthetic machinery for the sustainable and efficient production of life-saving taxane-based therapeutics. The continued exploration of this pathway promises to unlock new possibilities in metabolic engineering and synthetic biology.
References
Spectroscopic and Structural Elucidation of 1-Dehydroxybaccatin IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Dehydroxybaccatin IV, a taxane (B156437) diterpenoid of interest in pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for data acquisition, and a workflow for its isolation and characterization.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The data presented here is compiled from the peer-reviewed literature, primarily from studies on the constituents of Taxus yunnanensis.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data are crucial for determining the complex polycyclic structure of this compound. The chemical shifts are reported in parts per million (ppm) and were recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.65 | d | 7.0 |
| 3 | 3.88 | d | 7.0 |
| 4 | - | - | - |
| 5 | 4.98 | dd | 9.5, 2.0 |
| 6α | 1.88 | m | |
| 6β | 2.55 | m | |
| 7 | 4.45 | m | |
| 9 | 5.35 | d | 9.5 |
| 10 | 6.38 | s | |
| 13 | 6.20 | t | 8.5 |
| 14α | 2.25 | m | |
| 14β | 2.20 | m | |
| 16 | 1.70 | s | |
| 17 | 1.15 | s | |
| 18 | 1.95 | s | |
| 19 | 1.05 | s | |
| 20α | 4.30 | d | 8.0 |
| 20β | 4.18 | d | 8.0 |
| 4-OAc | 2.15 | s | |
| 10-OAc | 2.28 | s | |
| 13-OAc | 2.22 | s | |
| 7-OH | 1.65 | d | 11.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 79.1 |
| 2 | 75.2 |
| 3 | 46.8 |
| 4 | 81.1 |
| 5 | 84.5 |
| 6 | 35.7 |
| 7 | 72.5 |
| 8 | 58.6 |
| 9 | 203.9 |
| 10 | 134.1 |
| 11 | 141.8 |
| 12 | 133.6 |
| 13 | 70.9 |
| 14 | 38.6 |
| 15 | 43.2 |
| 16 | 26.8 |
| 17 | 21.0 |
| 18 | 14.8 |
| 19 | 9.6 |
| 20 | 76.5 |
| 4-OAc (C=O) | 171.1 |
| 4-OAc (CH₃) | 21.2 |
| 10-OAc (C=O) | 170.3 |
| 10-OAc (CH₃) | 21.1 |
| 13-OAc (C=O) | 170.0 |
| 13-OAc (CH₃) | 20.8 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of the molecule.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Formula | Calculated Mass |
| HR-ESI-MS | Positive | [M+Na]⁺ | C₃₂H₄₂O₁₂Na | - |
Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard methodologies in natural product chemistry.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument.
-
¹H NMR Acquisition: The ¹H NMR spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectra are acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (often several thousand) to achieve a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum.
-
2D NMR Experiments: To aid in the complete assignment of the ¹H and ¹³C signals, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Workflow and Visualization
The process of obtaining and characterizing this compound from a natural source involves several key steps, as illustrated in the following workflow diagram.
Caption: Workflow for the isolation and structural elucidation of this compound.
This guide provides foundational spectroscopic information and standardized protocols relevant to the study of this compound. For further in-depth analysis and interpretation, researchers are encouraged to consult the primary literature.
physical and chemical properties of 1-Dehydroxybaccatin IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dehydroxybaccatin IV is a naturally occurring taxane (B156437) diterpene that has garnered interest within the scientific community for its potential biological activities. As a member of the taxane family, which includes the prominent anticancer agent paclitaxel, understanding the physical and chemical properties of this compound is crucial for its potential development as a therapeutic agent or as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for a key cited biological assay, and a discussion of its potential interactions with cellular signaling pathways.
Core Physical and Chemical Properties
This compound is a complex diterpenoid with a multi-ring structure characteristic of taxanes. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄O₁₃ | [1] |
| Molecular Weight | 636.68 g/mol | [1] |
| CAS Number | 57672-78-3 | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Predicted Boiling Point | 633.5 ± 55.0 °C | [2] |
| Predicted Density | 1.27 ± 0.1 g/cm³ | [2] |
Note: Boiling point and density are predicted values and have not been experimentally verified in the available literature.
Biological Activity: Nitric Oxide Inhibition
A significant reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in a concentration-dependent manner, with a reported IC₅₀ value of 32.2 μM[2][3]. Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory drug development.
Experimental Protocol: Nitric Oxide Inhibition Assay (General)
The nitric oxide inhibitory activity of this compound was determined using a method that measures the accumulation of nitrite (B80452), a stable and oxidized product of NO, in the supernatant of stimulated macrophages. While the specific, detailed protocol from the original study by Banskota et al. (2003) is not fully available, a general and widely used protocol for this type of assay is provided below. This protocol is based on the Griess reaction.
Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell lines, such as RAW 264.7, are commonly used.
-
Plating: Cells are seeded in 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
-
Stimulation: The cells are then treated with an inflammatory stimulus, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, in the presence or absence of varying concentrations of this compound.
-
Incubation: The plates are incubated for a period of 24 hours to allow for the production of nitric oxide.
Nitrite Quantification (Griess Assay):
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of two solutions:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
-
Reaction: An equal volume of the collected supernatant and the Griess reagent are mixed in a 96-well plate.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
Measurement: The absorbance is measured at a wavelength of approximately 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Data Analysis:
The percentage of nitric oxide inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100%
Where:
-
A_control is the absorbance of the cells stimulated with LPS in the absence of the test compound.
-
A_sample is the absorbance of the cells stimulated with LPS in the presence of the test compound.
The IC₅₀ value, which is the concentration of the compound that inhibits 50% of nitric oxide production, is then determined from a dose-response curve.
Potential Signaling Pathway Interactions
The inhibition of nitric oxide production by this compound suggests a potential interaction with the cellular signaling pathways that regulate the expression and activity of inducible nitric oxide synthase (iNOS). The expression of iNOS is primarily controlled at the transcriptional level by key inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). The activation of NF-κB is, in turn, regulated by upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38).
While direct evidence for the effect of this compound on these pathways is not yet available in the scientific literature, it is plausible that its NO-inhibitory effect is mediated through the modulation of the NF-κB and/or MAPK signaling pathways. Many natural products, including other diterpenes, have been shown to exert their anti-inflammatory effects by inhibiting these central inflammatory signaling cascades.
Spectroscopic Data
Detailed spectroscopic data for this compound are not widely available in the public domain. For researchers working with this compound, it is recommended to perform comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Conclusion and Future Directions
This compound is a taxane diterpene with demonstrated in vitro nitric oxide inhibitory activity. This property suggests its potential as an anti-inflammatory agent. However, a comprehensive understanding of its physical, chemical, and biological properties is still in its early stages. Future research should focus on:
-
Complete Physicochemical Characterization: Experimental determination of melting point, solubility in a range of solvents, and detailed spectroscopic analysis.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its NO-inhibitory effects, with a focus on the NF-κB and MAPK pathways.
-
In Vivo Efficacy and Safety: Evaluation of its anti-inflammatory potential in animal models of inflammation and assessment of its toxicological profile.
A more thorough investigation into these areas will be critical to unlocking the full therapeutic potential of this compound.
References
1-Dehydroxybaccatin IV: A Technical Guide on its Role as a Taxane Diterpenoid Precursor
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Taxane (B156437) Diterpenoids and Their Precursors
Taxane diterpenoids, commonly known as taxanes, represent a class of complex natural products that have garnered significant attention in the field of oncology. The most prominent member of this family, paclitaxel (B517696) (Taxol®), is a widely used chemotherapeutic agent effective against a range of cancers. The intricate molecular architecture of paclitaxel, characterized by a unique 6-8-6 fused ring system and 11 stereocenters, makes its total chemical synthesis exceptionally challenging and commercially unviable for large-scale production.
Consequently, the pharmaceutical industry relies heavily on semi-synthetic approaches, which utilize advanced, naturally occurring precursors isolated from various species of the yew tree (Taxus). The most common and well-studied precursor is 10-deacetylbaccatin III (10-DAB), which is found in relative abundance in the needles of the European yew (Taxus baccata). This semi-synthetic strategy has been pivotal in ensuring a sustainable supply of paclitaxel and has enabled the development of other potent analogs like docetaxel (B913) (Taxotere®).
The ongoing exploration of the vast chemical diversity within Taxus species continues to uncover other taxanes that can serve as starting materials for novel therapeutics. One such molecule is 1-dehydroxybaccatin IV, a taxane that holds potential both as a biosynthetic intermediate and as a precursor for the synthesis of specialized paclitaxel analogs. This guide provides a comprehensive technical overview of the current knowledge surrounding this compound.
Profile of this compound
This compound is a taxane diterpenoid distinguished by the absence of a hydroxyl group at the C-1 position of the taxane core, a feature that differentiates it from the more common baccatin (B15129273) III and its derivatives.
Chemical Structure and Properties
The core structure of this compound is based on the characteristic taxane skeleton. Its specific functionalization pattern makes it a valuable subject for both biosynthetic and synthetic studies.
| Property | Data | Reference |
| Molecular Formula | C₃₂H₄₄O₁₃ | |
| Molecular Weight | 636.68 g/mol | |
| Natural Sources | Taxus mairei, Taxus x media | [1] |
Note: Detailed quantitative data on reaction yields and spectroscopic analyses for this compound are not extensively reported in publicly available literature, reflecting its status as a less-studied taxane compared to 10-DAB.
Natural Occurrence and Isolation
This compound has been identified as a natural constituent in various yew species, including Taxus mairei. The isolation of taxanes from plant material is a multi-step process that requires significant expertise in natural product chemistry.
Biosynthetic Significance of this compound
The taxane biosynthetic pathway is not a simple linear chain of events but rather a complex metabolic network. Recent discoveries have positioned this compound as a direct precursor to baccatin IV, a more highly oxidized taxane.
Enzymatic Conversion to Baccatin IV
Research has led to the discovery and characterization of a novel taxane C1β-hydroxylase, designated as TmT1βH, from Taxus x media cell cultures.[1] This enzyme, belonging to the α-ketoglutarate (α-KG)/Fe(II)-dependent dioxygenase family, catalyzes the stereospecific hydroxylation of this compound at the C-1 position to yield baccatin IV. This finding is significant as it fills a previously unknown gap in the late-stage oxygenation steps of the taxane biosynthetic pathway. The reaction underscores that C-1 hydroxylation is a relatively late event in the formation of complex taxanes like paclitaxel.[1]
Caption: Enzymatic conversion of this compound to baccatin IV.
This compound as a Semi-Synthetic Precursor
The unique structure of this compound, lacking the C-1 hydroxyl group, makes it an attractive starting material for the semi-synthesis of 1-deoxypaclitaxel (B1247906) and its analogs. While paclitaxel's activity is influenced by its C-1 hydroxyl, studying analogs without this group is crucial for understanding structure-activity relationships (SAR).
Proposed Semi-Synthesis of 1-Deoxypaclitaxel Analogs
Although a detailed semi-synthesis starting directly from this compound is not widely published, a viable pathway can be inferred from the expedient semi-synthesis of 1-deoxypaclitaxel from the closely related precursor, 1-deoxybaccatin VI. This process involves several key stages: selective protection of hydroxyl groups, attachment of the C-13 side chain, and final deprotection steps. A similar workflow could be applied to this compound to generate a library of novel 1-deoxytaxane analogs for pharmacological screening.
Caption: A potential workflow for the semi-synthesis of 1-deoxytaxanes.
Experimental Protocols
Detailed, validated protocols for the isolation and modification of this compound are scarce. However, based on established methods for other taxanes, the following general procedures can be outlined.
General Protocol for Isolation from Taxus Biomass
-
Extraction: Dried and ground plant material (e.g., needles and twigs of Taxus mairei) is subjected to extraction with a solvent such as methanol (B129727) or ethanol, often using methods like ultrasound-assisted extraction to improve efficiency.
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity. The taxane-rich organic phase is collected.
-
Chromatographic Purification: The organic fraction undergoes a series of chromatographic steps for purification. This typically starts with silica (B1680970) gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC), often on a C18 column, to isolate individual taxanes like this compound.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol for Enzymatic C1-Hydroxylation
This protocol is based on the characterization of the TmT1βH enzyme.[1]
-
Enzyme Expression and Purification: The gene encoding TmT1βH is expressed in a suitable host (e.g., E. coli or insect cells), and the recombinant protein is purified.
-
Reaction Setup: The purified enzyme is incubated with this compound in a buffered solution.
-
Cofactor Addition: Essential cofactors for the dioxygenase reaction are added, including α-ketoglutarate, ferrous iron (Fe(II)), and a reducing agent like ascorbate.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) with shaking to ensure aeration.
-
Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The conversion of this compound to baccatin IV is monitored and quantified using analytical techniques like LC-MS.
Conclusion and Future Outlook
This compound represents an intriguing, albeit less-explored, member of the taxane family. Its definitive role as a biosynthetic precursor to baccatin IV highlights the networked nature of taxane metabolism in Taxus species. Furthermore, its potential as a starting material for the semi-synthesis of 1-deoxypaclitaxel analogs offers a valuable tool for drug discovery, enabling detailed exploration of the structure-activity relationships related to the C-1 position of the taxane core.
Future research should focus on developing efficient and scalable methods for the isolation of this compound or its biotechnological production. Elucidating detailed semi-synthetic routes and evaluating the pharmacological profiles of its derivatives could lead to the discovery of new anticancer agents with improved efficacy or novel mechanisms of action. As our understanding of the taxane biosynthetic pathway deepens, the importance of minor taxoids like this compound in the broader landscape of natural product chemistry and drug development will continue to grow.
References
The Pivotal Role of 1-Dehydroxybaccatin IV in Paclitaxel Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel (B517696) (Taxol®), a potent anti-cancer agent, is a complex diterpenoid naturally produced in plants of the Taxus genus. Its intricate biosynthetic pathway involves numerous enzymatic steps, many of which are still under active investigation. This technical guide focuses on the critical role of a key intermediate, 1-dehydroxybaccatin IV, in the elaboration of the paclitaxel core structure. We delve into the enzymatic formation of the characteristic oxetane (B1205548) ring of this compound and its subsequent conversion to baccatin (B15129273) III, a direct precursor to paclitaxel. This document provides a comprehensive overview of the enzymes involved, quantitative data on yields in heterologous systems, detailed experimental protocols for enzyme characterization, and visualizations of the biochemical pathways and experimental workflows.
Introduction
The scarcity of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), has driven extensive research into its biosynthesis to enable sustainable production through metabolic engineering and synthetic biology approaches. The paclitaxel molecule consists of a complex tetracyclic core, baccatin III, to which a C-13 side chain is attached. The formation of baccatin III is a multi-step process involving a series of oxidation and acylation reactions on the initial taxadiene skeleton. A crucial intermediate in this pathway is this compound, which possesses the characteristic four-membered oxetane ring that is essential for the anti-cancer activity of paclitaxel.
This guide provides an in-depth examination of the enzymatic steps surrounding this compound, offering valuable insights for researchers aiming to reconstitute and optimize the paclitaxel biosynthetic pathway in heterologous hosts.
The Biosynthetic Pathway of Paclitaxel: Focus on this compound
The biosynthesis of paclitaxel can be broadly divided into three stages: the formation of the taxane (B156437) skeleton, the intricate oxygenation and acylation of the skeleton to form baccatin III, and the attachment of the C-13 side chain. This compound is a key intermediate in the second stage.
Formation of this compound
The formation of the distinctive oxetane ring in this compound is a critical step in the paclitaxel pathway. This reaction is catalyzed by a bifunctional cytochrome P450 enzyme, taxane oxetanase 1 (TOT1) . TOT1 acts on a precursor, taxadiene hexa-acetate, to catalyze an oxidative rearrangement of a double bond, leading to the formation of the oxetane ring. This enzyme has been identified through transient expression of CYP725A subfamily genes in Nicotiana benthamiana and subsequent analysis of the metabolites produced. Knockdown of TOT1 in Taxus cells has been shown to reduce the production of paclitaxel, confirming its essential role in the pathway.
Conversion of this compound to Baccatin III
Following the formation of the oxetane ring, this compound undergoes a hydroxylation reaction at the C-1 position to yield baccatin IV. This reaction is catalyzed by another crucial enzyme, taxane 1β-hydroxylase (T1βH) , which belongs to the α-ketoglutarate (α-KG)/Fe(II)‐dependent dioxygenase family.[1] The subsequent conversion of baccatin IV to baccatin III involves a series of further modifications, including acetylation. The characterization of T1βH has been a significant step in elucidating the complete biosynthetic pathway to baccatin III.[2]
Quantitative Data
While detailed kinetic parameters for TOT1 and T1βH are not yet extensively published, studies on the heterologous production of paclitaxel precursors provide valuable quantitative insights into the efficiency of these enzymatic steps in engineered systems.
| Intermediate | Host Organism | Production Titer | Reference |
| T5αAc-1β,10β-diol | Saccharomyces cerevisiae (consortium) | ~ 40 mg/L | [3] |
| Baccatin III | Nicotiana benthamiana | Comparable to natural abundance in Taxus needles | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of enzymes in the paclitaxel biosynthetic pathway, such as TOT1 and T1βH.
Heterologous Expression of Biosynthetic Enzymes in Nicotiana benthamiana
Agrobacterium-mediated transient expression in Nicotiana benthamiana is a widely used method for the rapid functional characterization of plant biosynthetic genes.
Protocol:
-
Vector Construction: The coding sequences of the target genes (e.g., TOT1, T1βH) are cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.
-
Agrobacterium tumefaciens Transformation: The expression vectors are transformed into a suitable A. tumefaciens strain (e.g., GV3101).
-
Infiltration: A suspension of the transformed A. tumefaciens is infiltrated into the leaves of young N. benthamiana plants. For co-expression of multiple enzymes, cultures of different Agrobacterium strains are mixed before infiltration.
-
Incubation: The infiltrated plants are incubated for 3-5 days to allow for gene expression and protein accumulation.
-
Metabolite Extraction and Analysis: The infiltrated leaf tissue is harvested, and the metabolites are extracted using an organic solvent (e.g., ethyl acetate). The extract is then analyzed by LC-MS/MS to identify and quantify the products of the expressed enzymes.
In Vitro Enzyme Assays
In vitro assays with purified recombinant enzymes are essential for determining their kinetic parameters and substrate specificity.
Protocol:
-
Protein Expression and Purification: The target enzyme (e.g., TOT1, T1βH) is expressed in a suitable heterologous host, such as Escherichia coli or insect cells, often with an affinity tag (e.g., His-tag) for purification. The enzyme is then purified from the cell lysate using affinity chromatography.
-
Assay Reaction: The purified enzyme is incubated with its substrate (e.g., taxadiene hexa-acetate for TOT1, or this compound for T1βH) in a reaction buffer containing necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for P450 enzymes; α-ketoglutarate, Fe(II), and ascorbate (B8700270) for dioxygenases).
-
Reaction Quenching and Product Extraction: The reaction is stopped after a specific time, and the products are extracted with an organic solvent.
-
Product Analysis: The extracted products are analyzed by HPLC or LC-MS/MS for identification and quantification.
-
Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, kinetic parameters such as Km and Vmax can be determined using Michaelis-Menten kinetics.
LC-MS/MS Analysis of Taxanes
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of paclitaxel and its precursors.
Protocol:
-
Chromatographic Separation: The extracted metabolites are separated on a C18 reverse-phase HPLC column using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in positive ion mode.
-
MS/MS Analysis: For quantification and structural confirmation, multiple reaction monitoring (MRM) is used. The precursor ion (the [M+H]+ or [M+NH4]+ adduct of the target analyte) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
Visualizations
Paclitaxel Biosynthesis Pathway
Caption: Simplified paclitaxel biosynthesis pathway highlighting this compound.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for characterizing paclitaxel biosynthetic enzymes.
Conclusion
This compound represents a cornerstone intermediate in the complex biosynthetic pathway of paclitaxel. The elucidation of the enzymes responsible for its formation and conversion, namely taxane oxetanase 1 (TOT1) and taxane 1β-hydroxylase (T1βH), has been a significant breakthrough in the field. This technical guide has provided a detailed overview of the role of this compound, along with quantitative data and experimental protocols to aid researchers in their efforts to reconstruct and optimize the paclitaxel biosynthetic pathway. Further research focusing on the detailed kinetic characterization of TOT1 and T1βH will be crucial for the rational design of highly efficient microbial and plant-based production platforms for this vital anti-cancer drug.
References
Unveiling the Past: A Technical History of 1-Dehydroxybaccatin IV Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the historical context of 1-Dehydroxybaccatin IV research, a pivotal taxane (B156437) in the intricate biosynthetic pathway of the renowned anticancer agent, paclitaxel (B517696). By examining the seminal discovery, early isolation protocols, and initial characterization methods, we provide a comprehensive resource for understanding the foundational knowledge of this important natural product.
Discovery and Initial Isolation: A Look Back to 1975
The first documented isolation of this compound dates back to 1975, a significant milestone in the exploration of taxane chemistry. In a foundational study, Della Casa de Marcano and Thomas G. Halsall reported the isolation of this novel taxane from the bark of the European yew, Taxus baccata L.[1][2]. Their work, published in the Journal of the Chemical Society, Chemical Communications, laid the groundwork for future investigations into the diverse array of taxoids present in Taxus species.
While the 1975 publication provides the initial announcement, detailed experimental protocols from that era were often less exhaustive than modern standards. However, based on common practices of the time for isolating natural products, a general methodology can be reconstructed.
Experimental Protocols: Early Isolation of Taxanes from Taxus baccata
The isolation of taxanes from Taxus species in the 1970s and 1980s typically involved a series of extraction and chromatographic steps. While the precise details for this compound's initial isolation are not fully elaborated in the initial communication, a representative protocol of the era would have likely followed these steps:
-
Extraction: Dried and ground bark of Taxus baccata would be subjected to solvent extraction, commonly using methanol (B129727) or ethanol, to obtain a crude extract containing a complex mixture of compounds.
-
Solvent Partitioning: The crude extract would then be partitioned between an aqueous phase and an immiscible organic solvent, such as dichloromethane (B109758) or chloroform, to separate polar and non-polar constituents. The taxanes, being relatively non-polar, would preferentially move to the organic layer.
-
Column Chromatography: The resulting enriched organic extract would undergo multiple rounds of column chromatography. Silica gel was the most common stationary phase, with elution gradients of increasing polarity, often using solvent systems like hexane-ethyl acetate (B1210297) or chloroform-methanol. This step was crucial for separating the various taxoids from one another.
-
Crystallization: Fractions identified as containing a pure compound, based on techniques like thin-layer chromatography, would be concentrated, and the compound of interest would be induced to crystallize, often from a solvent mixture like methanol-water or ethyl acetate-hexane. This final step yielded the purified crystalline solid of this compound.
Early Characterization and Structural Elucidation
The structural determination of novel natural products in the mid-1970s relied heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside physical property measurements.
Spectroscopic Analysis in the 1970s and 1980s
The characterization of this compound in its early days would have utilized the forefront of analytical technology available at the time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR was the primary tool for deducing the core structure and stereochemistry. Early instruments operated at lower magnetic field strengths (e.g., 60 or 100 MHz) compared to today's gigahertz-range spectrometers. The chemical shifts, coupling constants, and integration of the proton signals would have been meticulously analyzed to piece together the complex taxane skeleton.
-
¹³C NMR: While becoming more common in the late 1970s and early 1980s, ¹³C NMR was still a developing technique. It provided crucial information about the number and types of carbon atoms in the molecule, complementing the ¹H NMR data.
-
-
Mass Spectrometry (MS): Mass spectrometry would have been used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which could help in identifying structural motifs.
Quantitative Data from Early Studies
Obtaining precise quantitative data from the initial isolation of a novel, minor natural product was challenging. The focus of early research was often on structural elucidation rather than optimizing yield. The following table summarizes the types of quantitative data that would have been reported for this compound in its initial characterization.
| Parameter | Typical Value/Method | Significance in Early Research |
| Yield | Reported as a percentage of the dry weight of the plant material (e.g., g/kg). | Indicated the natural abundance of the compound and the feasibility of its isolation. |
| Melting Point | A specific temperature range (°C) at which the crystalline solid melts. | A key indicator of purity for a crystalline compound. |
| Optical Rotation | Measured in degrees ([α]D) and indicated the stereochemistry of the molecule. | Crucial for characterizing chiral natural products and confirming their enantiomeric form. |
| ¹H NMR Data | Chemical shifts (δ) in ppm and coupling constants (J) in Hz for each proton. | The primary data used for determining the connectivity and stereochemistry of the molecule. |
| ¹³C NMR Data | Chemical shifts (δ) in ppm for each carbon atom. | Confirmed the carbon skeleton and the presence of various functional groups. |
| Mass Spectrum | Molecular ion peak (M+) and major fragmentation peaks (m/z). | Provided the molecular weight and structural fragments of the molecule. |
Historical Perspective on the Biosynthetic Pathway
In the early stages of taxane research, the complete biosynthetic pathway of paclitaxel was unknown. The focus was on isolating and identifying the various taxoids present in different Taxus species. The discovery of a diverse array of taxanes, including this compound, provided crucial clues for piecing together the complex puzzle of paclitaxel biosynthesis.
Early hypotheses about the formation of the paclitaxel skeleton and its subsequent oxygenation and acylation steps were largely speculative and based on the chemical structures of the isolated compounds. It was understood that these compounds were diterpenoids, derived from geranylgeranyl pyrophosphate.
The following diagram illustrates a simplified, historically-informed hypothetical relationship between some early taxanes, leading towards the more complex structures. It is important to note that this is a conceptual representation based on the structural similarities known at the time, rather than a depiction of the now-elucidated enzymatic steps.
Modern research has, of course, elucidated the specific enzymatic steps involved in the paclitaxel biosynthetic pathway, revealing a much more intricate and fascinating process than initially imagined. The discovery and characterization of this compound were instrumental in providing a piece of this complex puzzle, stimulating further research into the biosynthesis of one of nature's most important anticancer drugs.
Conclusion
The historical context of this compound research highlights a classic era of natural product chemistry, characterized by meticulous isolation work and the application of burgeoning spectroscopic techniques to unravel complex molecular architectures. The initial discovery by Della Casa de Marcano and Halsall in 1975 was a critical step that contributed to the broader understanding of taxane diversity and ultimately paved the way for a deeper comprehension of paclitaxel biosynthesis. For today's researchers, understanding this historical foundation provides a valuable perspective on the evolution of natural product science and the enduring importance of fundamental discovery research.
References
- 1. Structures of some taxane diterpenoids, baccatins-III, -IV, -VI, and -VII and 1-dehydroxybaccatin-IV, possessing an oxetan ring - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Structures of some taxane diterpenoids, baccatins-III, -IV, -VI, and -VII and 1-dehydroxybaccatin-IV, possessing an oxetan ring - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Extraction of 1-Dehydroxybaccatin IV from Taxus mairei
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxus mairei, a species of yew, is a significant natural source of various taxane (B156437) diterpenoids, a class of compounds renowned for their potent anticancer properties. Among these, 1-Dehydroxybaccatin IV is a key intermediate in the semi-synthesis of several clinically important chemotherapy drugs. This document provides a detailed protocol for the extraction and purification of this compound from the heartwood of Taxus mairei. The methodologies outlined are based on established procedures for the isolation of taxanes from Taxus species and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development.
Materials and Reagents
| Material/Reagent | Grade |
| Taxus mairei heartwood | Air-dried and powdered |
| Ethanol (EtOH) | 95% (v/v), Analytical Grade |
| Methanol (B129727) (MeOH) | 95% (v/v), Analytical Grade |
| Dichloromethane (B109758) (CH2Cl2) | Analytical Grade |
| n-Hexane | Analytical Grade |
| Ethyl acetate (B1210297) (EtOAc) | Analytical Grade |
| Acetone | Analytical Grade |
| Acetonitrile (B52724) (ACN) | HPLC Grade |
| Water | Deionized |
| Silica (B1680970) Gel (for column chromatography) | 200-300 mesh |
| Celite | Filtering aid |
| Anhydrous Sodium Sulfate (Na2SO4) | Analytical Grade |
| Standard this compound | >98% purity |
Experimental Protocols
Preparation of Plant Material
The heartwood of Taxus mairei is the primary source for this compound.
-
Drying: Freshly collected heartwood should be air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight.
-
Grinding: The dried heartwood is then ground into a coarse powder (approximately 20-40 mesh) to increase the surface area for efficient extraction.
Extraction of Crude Taxanes
This protocol utilizes solvent extraction to isolate the crude taxane mixture from the powdered heartwood.
-
Maceration:
-
Weigh 1 kg of powdered Taxus mairei heartwood.
-
Place the powder in a large glass container and add 10 L of 95% ethanol.
-
Seal the container and allow it to macerate at room temperature for 72 hours with occasional agitation.
-
Filter the extract through a layer of Celite to remove the plant material.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
-
Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.
-
Liquid-Liquid Partitioning for Preliminary Purification
This step aims to separate the taxanes from highly polar and non-polar impurities.
-
Suspension: Suspend the crude extract in 1 L of deionized water.
-
Defatting:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid extraction with n-hexane (3 x 500 mL) to remove lipids and other non-polar compounds. Discard the n-hexane layers.
-
-
Taxane Extraction:
-
Extract the remaining aqueous layer with dichloromethane (3 x 500 mL). The taxanes will partition into the organic phase.
-
Combine the dichloromethane layers.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane extract over anhydrous sodium sulfate.
-
Filter and concentrate the extract under reduced pressure to obtain a semi-purified taxane mixture.
-
Chromatographic Purification of this compound
This multi-step chromatographic process is crucial for isolating this compound from other closely related taxanes.
-
Silica Gel Column Chromatography (Initial Separation):
-
Prepare a silica gel column (200-300 mesh) using a slurry packing method with n-hexane.
-
Dissolve the semi-purified taxane mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).
-
Collect fractions of 50-100 mL and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 1:1) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid).
-
Combine fractions containing the target compound based on TLC analysis.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):
-
Further purify the fractions enriched with this compound using a preparative HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating taxanes. An optimized gradient might start from 30% acetonitrile in water and increase to 70% over 40 minutes.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detector at 227 nm.
-
Inject the enriched fraction and collect the peak corresponding to the retention time of a this compound standard.
-
Recrystallization and Characterization
-
Recrystallization:
-
Concentrate the HPLC fraction containing the purified this compound.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or acetone) and induce crystallization by slow evaporation or by the addition of a non-solvent (e.g., water).
-
Collect the crystals by filtration and dry them under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the data with a reference standard.
-
Quantitative Data Summary
The following table summarizes typical parameters and expected yields for the extraction of taxoids from Taxus species, which can be used as a reference for the extraction of this compound.
| Parameter | Value/Range | Reference |
| Extraction Method | Maceration / Ultrasonic | General Practice |
| Solvent | 95% Ethanol or 90% Methanol | |
| Solid-to-Liquid Ratio | 1:10 to 1:15 (g/mL) | |
| Extraction Temperature | Room Temperature or 40°C (Ultrasonic) | |
| Extraction Time | 24-72 hours (Maceration) / 60 min (Ultrasonic) | |
| Expected Crude Extract Yield | 5-15% of dry weight | General Knowledge |
| Expected Purity after Column Chromatography | 40-60% | General Knowledge |
| Expected Final Purity after Prep-HPLC | >95% | General Knowledge |
Note: Yields are highly dependent on the specific plant material, age of the tree, and the precise extraction and purification conditions employed.
Visual Workflow
Caption: Workflow for the extraction and purification of this compound.
Disclaimer
This protocol is a generalized procedure based on the available scientific literature for the extraction of taxanes. Researchers should optimize the conditions based on their specific laboratory setup, the characteristics of their plant material, and their target purity. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from 1-Dehydroxybaccatin IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) (Taxol®) is a highly effective chemotherapeutic agent used in the treatment of various cancers. Due to its complex structure, total synthesis is challenging and low-yielding, making semi-synthesis from naturally occurring precursors a more viable approach for large-scale production. This document provides detailed application notes and protocols for the semi-synthesis of paclitaxel, utilizing 1-Dehydroxybaccatin IV as the starting material.
Note on Starting Material: While these protocols are designed for this compound, specific literature detailing its use in paclitaxel semi-synthesis is scarce. The provided methodology is adapted from established procedures for the structurally analogous compound, 1-deoxybaccatin VI. Both molecules lack the hydroxyl group at the C-1 position of the taxane (B156437) core, making the synthetic strategies largely transferable. Researchers should consider that minor optimization of reaction conditions may be necessary.
Overall Synthesis Workflow
The semi-synthesis of paclitaxel from this compound involves a multi-step process:
-
Protection of Hydroxyl Groups: The hydroxyl groups at the C-7 and C-10 positions of this compound are selectively protected to prevent unwanted side reactions during the subsequent esterification step.
-
Side-Chain Attachment: The protected baccatin (B15129273) core is then coupled with a protected C-13 side chain, typically an N-benzoyl-β-lactam derivative.
-
Deprotection: Finally, the protecting groups on the taxane core and the side chain are removed to yield the final paclitaxel product.
-
Purification: The crude product is purified using chromatographic techniques to obtain high-purity paclitaxel.
Application Notes and Protocols for the Synthesis of 1-Deoxypaclitaxel
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the semi-synthesis of 1-deoxypaclitaxel (B1247906), a derivative of the potent anticancer agent paclitaxel (B517696). The primary route described herein avoids the challenging direct deoxygenation of paclitaxel at the C-1 position and instead utilizes the naturally occurring taxoid, 1-deoxybaccatin VI, as a starting material.[1][2] This method allows for the generation of 1-deoxypaclitaxel and its analogues for structure-activity relationship (SAR) studies and further drug development.
Introduction
Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Extensive research has been conducted to synthesize paclitaxel analogues to improve its efficacy, reduce side effects, and overcome drug resistance. The synthesis of 1-deoxypaclitaxel is of significant interest as it helps to elucidate the role of the C-1 hydroxyl group in the biological activity of paclitaxel.[1][2] Studies have shown that the C-1 hydroxyl group may not be essential for its cytotoxic activity, making 1-deoxypaclitaxel and its derivatives promising candidates for further investigation.[1]
Synthesis Pathway Overview
The semi-synthesis of 1-deoxypaclitaxel from 1-deoxybaccatin VI involves a multi-step process. The general workflow includes the selective protection of hydroxyl groups, attachment of the C-13 side chain, and subsequent deprotection steps. This approach has been successfully employed to produce 1-deoxypaclitaxel and various analogues.[1][2]
Caption: General workflow for the semi-synthesis of 1-deoxypaclitaxel.
Experimental Protocols
The following protocols are based on established methods for the semi-synthesis of 1-deoxypaclitaxel and its analogues.
Protocol 1: Protection of 1-Deoxybaccatin VI
Objective: To selectively protect the C-7 and C-13 hydroxyl groups of 1-deoxybaccatin VI to facilitate the attachment of the C-13 side chain.
Materials:
-
1-Deoxybaccatin VI
-
Triethylsilyl chloride (TESCl)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 1-deoxybaccatin VI in anhydrous pyridine and cool the solution to 0 °C.
-
Add triethylsilyl chloride (TESCl) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 7,13-bis(triethylsilyl)-1-deoxybaccatin VI.
Protocol 2: Attachment of the C-13 Side Chain
Objective: To couple the protected baccatin (B15129273) core with the C-13 side chain precursor.
Materials:
-
7,13-bis(triethylsilyl)-1-deoxybaccatin VI
-
(3R,4S)-N-tert-Butoxycarbonyl-3-((tert-butyldimethylsilyl)oxy)-4-phenyl-2-oxetanone (Side Chain Precursor)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected 1-deoxybaccatin VI in anhydrous THF and cool to -40 °C under an inert atmosphere.
-
In a separate flask, prepare a solution of the side chain precursor in anhydrous THF and cool to -40 °C.
-
Add LDA dropwise to the solution of the protected baccatin derivative.
-
After stirring for 30 minutes, add the solution of the side chain precursor to the reaction mixture.
-
Stir the reaction at -40 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 3: Deprotection to Yield 1-Deoxypaclitaxel
Objective: To remove the silyl (B83357) protecting groups to obtain the final product, 1-deoxypaclitaxel.
Materials:
-
Protected 1-deoxypaclitaxel intermediate
-
Hydrofluoric acid-pyridine complex (HF-Py)
-
Acetonitrile (CH3CN)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected 1-deoxypaclitaxel intermediate in acetonitrile.
-
Add HF-Pyridine complex to the solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 1-deoxypaclitaxel.
Quantitative Data
The biological activity of 1-deoxypaclitaxel and its analogues is typically evaluated through cytotoxicity assays and tubulin polymerization assays. The data presented below is a representative summary from published studies.
| Compound | Cell Line | Cytotoxicity (IC50, nM) | Tubulin Polymerization (EC50, µM) |
| Paclitaxel | A549 (Human Lung Carcinoma) | 3.5 | 0.5 |
| 1-Deoxypaclitaxel | A549 (Human Lung Carcinoma) | 4.2 | 0.6 |
| Analogue 1 (C-7 modified) | A549 (Human Lung Carcinoma) | 10.8 | 1.2 |
| Analogue 2 (C-10 modified) | A549 (Human Lung Carcinoma) | 8.5 | 0.9 |
Data is illustrative and compiled from various sources for comparison. Actual values may vary based on experimental conditions.
Signaling Pathway
While 1-deoxypaclitaxel's primary mechanism of action is expected to be similar to that of paclitaxel (i.e., microtubule stabilization), further studies are needed to fully elucidate any differential effects on cellular signaling pathways. The canonical pathway affected by paclitaxel is the mitotic spindle assembly checkpoint, leading to apoptosis.
Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.
Conclusion
The semi-synthesis of 1-deoxypaclitaxel from 1-deoxybaccatin VI provides a viable route for the production of this important paclitaxel analogue. The protocols outlined in this document offer a detailed guide for researchers in the field of medicinal chemistry and drug discovery. The comparable biological activity of 1-deoxypaclitaxel to paclitaxel suggests that the C-1 hydroxyl group is not a critical determinant for its anticancer properties, opening avenues for the design of new taxane-based therapeutic agents with potentially improved pharmacological profiles.
References
Acylation of 1-Dehydroxybaccatin IV at the C13 Position: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of Novel Taxane (B156437) Analogs
For researchers, scientists, and professionals in drug development, the selective acylation of 1-Dehydroxybaccatin IV at the C13 position is a critical step in the semi-synthesis of novel paclitaxel (B517696) and docetaxel (B913) analogs. This document provides a comprehensive overview of the methodologies, experimental protocols, and relevant data for this pivotal transformation. The strategic esterification of the sterically hindered C13 hydroxyl group allows for the introduction of various side chains, paving the way for the development of new anti-cancer agents with potentially improved efficacy and pharmacological profiles.
Introduction
This compound, a naturally occurring taxane diterpenoid, serves as a valuable starting material for the synthesis of potent chemotherapeutic agents. The structural similarity of this compound to baccatin (B15129273) III, the natural precursor to paclitaxel, makes it an attractive target for semi-synthetic modifications. The acylation of the tertiary hydroxyl group at the C13 position is a key transformation that introduces the pharmacophoric side chain essential for the cytotoxic activity of taxanes. This process, however, presents a significant synthetic challenge due to the steric hindrance of the C13 hydroxyl group. This document outlines effective strategies and detailed protocols to achieve this selective acylation.
Key Experimental Strategies
The successful acylation of this compound at the C13 position hinges on two primary strategies:
-
Protection of Reactive Hydroxyl Groups: To prevent unwanted side reactions, the more reactive hydroxyl groups at other positions, primarily at C7 and C10, must be protected prior to the C13 acylation. Common protecting groups include silyl (B83357) ethers (e.g., triethylsilyl, TES) and carbonates.
-
Efficient Coupling of the Side Chain: The esterification of the sterically encumbered C13 hydroxyl group requires robust coupling methods. The most common approaches involve the use of a protected side-chain precursor, often a β-lactam or an oxazolidine (B1195125) derivative, activated by a suitable coupling agent.
Experimental Protocols
The following protocols are compiled from established methods in taxane chemistry and can be adapted for the specific acylation of this compound.
Protocol 1: Protection of C7 and C10 Hydroxyl Groups
A common preliminary step is the selective protection of the C7 and C10 hydroxyl groups. This can be achieved using various protecting group strategies.
Example: Silylation of C7 and C10 Hydroxyls
-
Dissolve this compound in a dry aprotic solvent such as pyridine (B92270) or DMF.
-
Add an excess of a silylating agent, for example, triethylsilyl chloride (TESCl).
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product, 7,10-bis(triethylsilyl)-1-dehydroxybaccatin IV, is purified using column chromatography.
Protocol 2: C13 Acylation using a β-Lactam Side Chain
This protocol describes the coupling of a protected β-lactam to the C13 hydroxyl group of the protected this compound.
-
Activation: In a dry, inert atmosphere, dissolve the protected this compound and the desired N-protected β-lactam side chain in an anhydrous solvent like toluene.
-
Coupling: Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) along with a catalytic amount of a base, typically 4-(dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine.
-
Reaction: The reaction mixture is heated, generally in the range of 60-80°C, for several hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the urea (B33335) byproduct formed from the carbodiimide (B86325) is filtered off. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the C13 acylation of baccatin derivatives, which can serve as a reference for the acylation of this compound.
| Starting Material | Acylating Agent | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 7,10-di-CBZ-10-deacetylbaccatin III | N-CBZ C2'-protected 3-phenylisoserine | DIC/DMAP | Toluene | 60-80 | 1-5 | Good |
| 7,10-diallyloxycarbonyl-10-deacetylbaccatin III | (4S,5R)-N-allyloxycarbonyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | DCC/DMAP | Toluene | ~70 | Not Specified | Good |
| 7-O-Triethylsilylbaccatin III | Racemic cis-4-phenyl-3-hydroxy-β-lactam derivatives | Not Specified | Not Specified | Not Specified | Not Specified | High Diastereoselectivity |
Visualizations
Experimental Workflow for C13 Acylation
Caption: General experimental workflow for the acylation of this compound at the C13 position.
Logical Relationship of Key Components
Protecting Group Strategies for the Synthesis of 1-Dehydroxybaccatin IV: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protecting group strategies employed in the synthesis of 1-Dehydroxybaccatin IV, a key intermediate in the preparation of novel taxane (B156437) analogues. The strategic protection and deprotection of the multiple hydroxyl groups on the baccatin (B15129273) core are critical for achieving high yields and purity. This guide summarizes effective strategies, provides detailed experimental protocols for key transformations, and includes visual workflows to facilitate understanding and implementation in a research setting.
Introduction to Protecting Group Strategies
The synthesis of complex molecules like this compound, which possesses multiple reactive hydroxyl groups at positions C2, C4, C7, C10, and C13, necessitates a robust protecting group strategy. The key to a successful synthesis lies in the selective protection and deprotection of these hydroxyls to allow for specific chemical modifications at desired positions. An ideal protecting group strategy employs orthogonal protecting groups, which can be removed under specific conditions without affecting other protecting groups present in the molecule.[1][2] This allows for a stepwise and controlled functionalization of the baccatin core.
Commonly used protecting groups for hydroxyl functions in taxane synthesis include silyl (B83357) ethers (e.g., triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS)), acyl groups (e.g., acetate, benzoate), and carbonates. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal.
Synthetic Approach Overview
A common and practical approach to this compound begins with a readily available taxane precursor, such as 10-deacetylbaccatin III (10-DAB). The synthesis involves two key stages:
-
Deoxygenation at C1: The initial step is the removal of the hydroxyl group at the C1 position. A widely used method for the deoxygenation of sterically hindered tertiary alcohols is the Barton-McCombie reaction.
-
Protecting Group Manipulations: Following the C1-deoxygenation, a series of protection and deprotection steps are carried out on the remaining hydroxyl groups (C2, C4, C7, C10, and C13) to enable the desired synthetic transformations.
This document will detail the protecting group strategies relevant to the baccatin core after the initial deoxygenation step, drawing parallels from the synthesis of 1-deoxypaclitaxel (B1247906) analogues.[3]
Protecting Group Strategies for the 1-Dehydroxybaccatin Core
The selective functionalization of the 1-dehydroxybaccatin scaffold relies on the differential reactivity of the remaining hydroxyl groups and the use of appropriate protecting groups. The C7 hydroxyl is often protected with a silyl ether, such as a triethylsilyl (TES) group, which can be introduced selectively. The acetyl groups at C4 and C10 can be manipulated through selective deacetylation.
Key Protecting Groups and Their Applications
| Protecting Group | Hydroxyl Position(s) | Protection Reagent | Deprotection Conditions | Key Features |
| Triethylsilyl (TES) | C7 | Triethylsilyl chloride (TESCl), Pyridine (B92270) | Acetic acid in acetonitrile/water or HF-Pyridine | Good stability, selectively removable in the presence of acetyl groups. |
| Acetyl (Ac) | C4, C10 | Acetic anhydride, Pyridine | Mild basic conditions (e.g., NaHCO3) or enzymatic hydrolysis | Can be selectively removed. |
| 2,2,2-Trichloro-ethoxycarbonyl (Troc) | C7 | 2,2,2-Trichloroethyl chloroformate | Zn, Acetic acid | Orthogonal to many other protecting groups. |
| tert-Butyldimethyl-silyl (TBDMS) | C2', C7 | TBDMSCl, Imidazole | TBAF in THF | Offers greater stability than TES. |
Experimental Protocols
Protocol 1: Selective Protection of the C7-Hydroxyl Group
This protocol describes the selective silylation of the C7-hydroxyl group of a baccatin derivative.
Materials:
-
10-Deacetylbaccatin III (or a 1-deoxygenated derivative)
-
Triethylsilyl chloride (TESCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the baccatin derivative (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add pyridine (5-10 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Add TESCl (1.5-2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 7-O-TES protected baccatin derivative.
Protocol 2: Selective Deacetylation at C10
This protocol outlines the selective removal of the acetyl group at the C10 position.
Materials:
-
7-O-TES protected baccatin derivative with C4 and C10 acetyl groups
-
Sodium bicarbonate (NaHCO3)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 7-O-TES protected baccatin derivative (1 equivalent) in a mixture of methanol and water.
-
Add sodium bicarbonate (excess) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography to yield the C10-deacetylated derivative.
Protocol 3: C1-Deoxygenation via Barton-McCombie Reaction (General Procedure)
This protocol provides a general procedure for the deoxygenation of the C1-hydroxyl group, a key step in transforming a standard baccatin core into a 1-dehydroxybaccatin.
Materials:
-
C1-hydroxy baccatin derivative (with other hydroxyls protected)
-
Sodium hydride (NaH)
-
Carbon disulfide (CS2)
-
Methyl iodide (MeI)
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Silica gel for column chromatography
Procedure:
Step A: Formation of the Xanthate Ester
-
To a stirred solution of the C1-hydroxy baccatin derivative (1 equivalent) in anhydrous THF at 0 °C, add NaH (1.5 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add carbon disulfide (2 equivalents) and stir for another 30 minutes at room temperature.
-
Add methyl iodide (2 equivalents) and continue stirring for 1 hour.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain the C1-xanthate ester.
Step B: Radical Deoxygenation
-
Dissolve the C1-xanthate ester (1 equivalent) in anhydrous toluene.
-
Add tributyltin hydride (2-3 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the 1-deoxygenated baccatin derivative.
Quantitative Data Summary
The following table summarizes typical yields for the key protection and deprotection steps in the synthesis of 1-deoxypaclitaxel analogues, which serve as a reference for the synthesis of this compound.[3]
| Reaction Step | Starting Material | Product | Reagents | Yield (%) |
| C13-Deacetylation | 1-Deoxybaccatin VI | 13-Deacetyl-1-deoxybaccatin VI | Red-Al | 77 |
| C7-Silylation | 10-Deacetylbaccatin III | 7-O-TES-10-deacetylbaccatin III | TESCl, Pyridine | ~90 |
| C10-Acetylation | 7-O-TES-10-deacetylbaccatin III | 7-O-TES-baccatin III | Acetic anhydride, Pyridine | High |
| C7-Desilylation | 7-O-TES-baccatin III | Baccatin III | Acetic acid, water, acetonitrile | ~95 |
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the protecting group strategy in the synthesis of a 1-dehydroxybaccatin derivative.
Caption: Synthetic workflow for this compound.
Caption: Orthogonal protecting groups on the baccatin core.
References
Application Note & Protocol: Purification of 1-Dehydroxybaccatin IV Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Dehydroxybaccatin IV is a crucial intermediate in the semi-synthesis of various taxane-based anticancer drugs. Its efficient purification is a critical step to ensure the high purity of the final active pharmaceutical ingredients. This document outlines a detailed protocol for the purification of this compound from a semi-synthetic reaction mixture or a natural product extract using column chromatography. The described methodology is adapted from established protocols for the closely related compound, 13-dehydroxybaccatin III, and is expected to provide high purity and yield. The process involves an initial purification step using low-pressure silica (B1680970) gel chromatography followed by a final polishing step using preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following table summarizes the expected quantitative data based on the purification of the analogous compound, 13-dehydroxybaccatin III. Researchers should aim for similar performance metrics in the purification of this compound.
| Parameter | Low-Pressure Chromatography | Preparative HPLC | Overall |
| Stationary Phase | Silica Gel | C18 (ODS) | - |
| Purity Achieved | >90% | >99% | >99% |
| Yield | Not specified | Not specified | 87.1% |
| Key Benefit | High capacity, cost-effective | High resolution, high purity | High purity and yield |
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. This multi-step chromatographic approach ensures the removal of a wide range of impurities.[1]
Caption: Workflow for the two-step purification of this compound.
Detailed Experimental Protocols
1. Materials and Reagents
-
Crude this compound extract or reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Vanillin (B372448) staining solution
-
Preparative HPLC system with a UV detector
-
C18 (ODS) preparative HPLC column (e.g., 250 x 20 mm, 5 µm)
-
Glass column for low-pressure chromatography
-
Rotary evaporator
2. Sample Preparation (Dry Loading)
-
Dissolve the crude extract containing this compound in a minimal amount of dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of the crude extract) to the solution.
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. This powder is the dry-loaded sample.
3. Protocol 1: Low-Pressure Silica Gel Column Chromatography (Initial Purification)
This initial step is designed to remove the bulk of impurities from the crude extract.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Drain the excess n-hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Gently add the dry-loaded sample to the top of the packed silica gel bed, creating a uniform layer.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient is as follows:
-
100% n-Hexane (2 column volumes)
-
90:10 n-Hexane:Ethyl Acetate (5 column volumes)
-
80:20 n-Hexane:Ethyl Acetate (5 column volumes)
-
70:30 n-Hexane:Ethyl Acetate (until the target compound elutes)
-
-
The exact gradient may need to be optimized based on the impurity profile of the crude mixture.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 20-50 mL).
-
Monitor the elution of this compound by Thin Layer Chromatography (TLC).
-
Spot a small aliquot of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 7:3 n-Hexane:Ethyl Acetate).
-
Visualize the spots under UV light (254 nm) and by staining with a vanillin solution followed by heating.
-
Pool the fractions containing pure or enriched this compound.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the enriched this compound.
-
4. Protocol 2: Preparative HPLC (Final Polishing)
This final step is employed to achieve a high purity of >99%.
-
Sample Preparation:
-
Dissolve the enriched this compound from the previous step in the HPLC mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (ODS) preparative column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC, but a starting point could be 40:60 (v/v) Acetonitrile:Water.
-
Flow Rate: 10-20 mL/min, depending on the column dimensions.
-
Detection: UV at 227 nm.
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of this compound.
-
-
Purity Analysis and Product Recovery:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (>99%).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final purified this compound as a white powder. The expected purity is ≥98.0%.
-
References
Application Notes and Protocols for the Analytical Identification of 1-Dehydroxybaccatin IV Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dehydroxybaccatin IV is a key intermediate in the semi-synthesis of various taxane-based anticancer drugs. The purity of this starting material is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the identification and characterization of potential impurities in this compound, drawing upon established analytical techniques for closely related taxane (B156437) compounds. The methodologies described herein are essential for process development, quality control, and regulatory submissions.
Impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the molecule under various stress conditions (degradation products). A thorough understanding and control of these impurities are mandated by regulatory agencies worldwide.
Analytical Strategies for Impurity Profiling
A comprehensive approach to impurity profiling of this compound involves a combination of forced degradation studies and the use of high-resolution analytical techniques. The primary goal is to develop a stability-indicating analytical method capable of separating and quantifying the parent compound from all potential impurities.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: The workhorse for separation and quantification of this compound and its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification of unknown impurities by providing accurate mass and fragmentation data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for the structural elucidation of isolated impurities.
Forced Degradation Studies
Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to generate its likely degradation products.[1] These studies are crucial for developing and validating stability-indicating methods.
Experimental Protocol: Forced Degradation of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final volume of 10 mL with a 50:50 mixture of acetonitrile and water.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final volume of 10 mL with a 50:50 mixture of acetonitrile and water.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with a 50:50 mixture of acetonitrile and water.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen.
-
Place the vial containing the solid drug substance in a hot air oven at 80°C for 48 hours.
-
After exposure, dissolve the residue in 10 mL of a 50:50 mixture of acetonitrile and water.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for a period sufficient to observe degradation (e.g., 24-48 hours). A control sample should be kept in the dark under the same conditions.
-
-
Control Sample: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water without subjecting it to any stress.
-
Analysis: Analyze all the stressed samples and the control sample by the developed stability-indicating HPLC method.
Stability-Indicating HPLC Method
Experimental Protocol: HPLC-UV Analysis of this compound and its Impurities
Objective: To separate and quantify this compound from its process-related and degradation-induced impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to obtain a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak for this compound based on its retention time compared to a reference standard.
-
Peaks other than the main peak are considered impurities.
-
Calculate the percentage of each impurity using the area normalization method, assuming a response factor of 1.0 for all impurities relative to the parent compound for initial assessment. For accurate quantification, the relative response factors (RRFs) for known impurities should be determined.
Identification and Characterization of Impurities
LC-MS/MS Analysis
Objective: To obtain mass information for the unknown impurities to aid in their identification.
Protocol:
-
The same HPLC method as described above can be coupled to a mass spectrometer.
-
The eluent from the HPLC column is directed to the MS detector.
-
A mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or an Ion Trap) is used to acquire mass spectra of the eluting peaks.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for taxanes.
-
Data Acquisition: Full scan MS and product ion scan (MS/MS) data are collected for the main peak and all impurity peaks. The MS/MS data provides fragmentation patterns that are crucial for structural elucidation.
NMR Spectroscopy
Objective: To definitively elucidate the chemical structure of isolated impurities.
Protocol:
-
Isolation: Impurities are first isolated from the bulk material using preparative HPLC.
-
Analysis: The isolated impurities are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectra Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Structure Elucidation: The combined spectral data is used to piece together the chemical structure of the impurity.
Data Presentation
The quantitative data obtained from the HPLC analysis of forced degradation samples should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | % Assay of this compound | Total Impurities (%) | Major Impurity (RT, min) | % of Major Impurity |
| Control | 99.8 | 0.2 | - | - |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 85.2 | 14.8 | 15.4 | 8.1 |
| Base Hydrolysis (0.1 N NaOH, RT, 8h) | 78.5 | 21.5 | 12.8 | 12.3 |
| Oxidation (3% H₂O₂, RT, 24h) | 92.1 | 7.9 | 18.2 | 4.5 |
| Thermal (80°C, 48h) | 96.5 | 3.5 | 20.1 | 1.8 |
| Photolytic (UV/Vis, 48h) | 90.3 | 9.7 | 16.7 | 5.2 |
Note: The data presented in this table is representative and will vary depending on the specific experimental conditions and the purity of the starting material.
Table 2: Known and Potential Impurities of this compound Analogs
Based on literature for related taxanes, the following are potential impurities to monitor for in this compound.
| Impurity Name | Potential Origin |
| 10-Deacetylbaccatin III | Process-related (incomplete acetylation) |
| 7-epi-1-Dehydroxybaccatin IV | Degradation (epimerization) |
| Baccatin III | Process-related |
| Oxetane ring-opened products | Degradation (acidic conditions) |
| Oxidation products | Degradation (oxidative stress) |
Visualizations
Caption: Workflow for the identification and characterization of impurities in this compound.
Conclusion
The analytical strategies and protocols outlined in this document provide a robust framework for the comprehensive identification and characterization of impurities in this compound. By employing forced degradation studies in conjunction with advanced analytical techniques such as HPLC, LC-MS/MS, and NMR, researchers and drug development professionals can establish a thorough impurity profile. This is essential for ensuring the quality and safety of taxane-based APIs and for meeting stringent regulatory requirements. The provided protocols, while based on analogous compounds, offer a solid starting point for method development and validation specific to this compound.
References
Production of 10-Deacetylbaccatin III via Plant Cell Culture: Application Notes and Protocols
A focus on 10-Deacetylbaccatin III as a key precursor for taxane (B156437) synthesis.
While the query specified 1-Dehydroxybaccatin IV, the vast body of scientific literature on taxane biosynthesis via cell culture centers on the production of 10-deacetylbaccatin III (10-DAB). 10-DAB is a critical precursor in the semi-synthesis of paclitaxel (B517696) (Taxol®) and its analogues. The production techniques for taxanes are generally applicable to various derivatives, and optimizing the yield of a key, abundant intermediate like 10-DAB is the primary focus of current research. This document provides detailed protocols and application notes for the production of 10-deacetylbaccatin III using Taxus cell cultures.
Introduction
Plant cell culture offers a sustainable and controllable platform for the production of valuable secondary metabolites, including the anticancer agent paclitaxel and its precursors.[1][2] Taxus cell suspension cultures are a promising alternative to the extraction from yew trees, providing a consistent and scalable source of taxanes.[3] Elicitation, the use of signaling molecules to induce stress responses and enhance secondary metabolite production, is a key strategy to boost the yield of 10-DAB in Taxus cell cultures.[4][5] This document outlines the methodologies for establishing and maintaining Taxus cell cultures, elicitation strategies to enhance 10-DAB production, and protocols for extraction and purification.
Data Presentation: Elicitor Effects on 10-Deacetylbaccatin III Production
The following tables summarize quantitative data from various studies on the effect of different elicitors on the production of 10-deacetylbaccatin III (10-DAB) and other taxanes in Taxus cell suspension cultures.
Table 1: Effect of Coronatine (COR) and Salicylic (B10762653) Acid (SA) on Taxane Production in Taxus baccata Cell Cultures [6]
| Treatment | Time (days) | Total Taxanes (mg/L) | Fold Increase vs. Control |
| Control | 8 | 1.68 | - |
| 1 µM Coronatine | 8 | 4.76 | 2.83 |
| 150 µM Salicylic Acid | 8 | 6.56 | 3.90 |
Table 2: Effect of Coronatine (COR) and Methyl-β-Cyclodextrins (β-CDs) on Taxane Production in Taxus baccata Cell Cultures [7][8]
| Treatment | Time (days) | 10-Deacetylbaccatin III (mg/L) | Baccatin III (mg/L) |
| Control | 24 | < 0.5 | < 0.5 |
| 1 mM Coronatine | 24 | 1.1 | 2.1 |
| 1 mM COR + 50 mM β-CDs | 24 | Not specified | Not specified |
Table 3: Effect of Various Elicitors on 10-Deacetylbaccatin Production in Taxus globosa Cell Cultures
| Elicitor Treatment | Time (days) | 10-Deacetylbaccatin (µg/g dry weight) | Fold Increase vs. Control |
| Control | 6 | ~20.6 | - |
| 60 µM Methyl Jasmonate | 8 | ~58.7 | 2.85 |
| Buthionine Sulphoximine (0.8 µM) + Hydrogen Peroxide (0.2 µM) | 6 | 1662.15 | 80.7 |
Experimental Protocols
Protocol 1: Establishment and Maintenance of Taxus Cell Suspension Cultures
This protocol describes the initiation of callus cultures from Taxus explants and the subsequent establishment of cell suspension cultures.
1. Materials:
-
Taxus explants (e.g., leaves, stems)
-
Gamborg's B5 medium or Woody Plant medium
-
Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D), 1-Naphthaleneacetic acid (NAA), 6-Benzylaminopurine (BAP))
-
Sucrose
-
Agar (for solid medium)
-
Sterile water
-
70% (v/v) ethanol (B145695)
-
Commercial bleach solution (e.g., 10% v/v) with a few drops of Tween 20
-
Sterile petri dishes, flasks, and other labware
-
Orbital shaker incubator
2. Procedure:
-
Explant Sterilization:
-
Wash explants thoroughly under running tap water.
-
In a laminar flow hood, immerse explants in 70% ethanol for 30-60 seconds.
-
Transfer explants to a bleach solution for 10-15 minutes.
-
Rinse explants 3-4 times with sterile distilled water.
-
-
Callus Induction:
-
Cut the sterilized explants into small pieces (0.5-1.0 cm).
-
Place the explants on solid B5 medium supplemented with appropriate growth regulators (e.g., 2 mg/L 2,4-D) and 2-3% sucrose.
-
Seal the petri dishes and incubate in the dark at 25°C.
-
Subculture the developing calli every 3-4 weeks onto fresh medium.
-
-
Establishment of Suspension Cultures:
-
Select friable and healthy calli and transfer them to liquid B5 medium with the same growth regulator composition but without agar.
-
Place the flasks on an orbital shaker at 100-120 rpm in the dark at 25°C.[8]
-
Subculture the suspension cultures every 7-14 days by transferring a portion of the culture to fresh medium.
-
Protocol 2: Two-Stage Culture System for Enhanced Taxane Production
This protocol utilizes a two-stage culture system to separate the cell growth phase from the taxane production phase.[6]
1. Materials:
-
Established Taxus cell suspension culture
-
Growth Medium (GM): e.g., B5 medium with growth-promoting hormones.
-
Production Medium (PM): e.g., B5 medium with a modified hormone composition to favor secondary metabolite production.
-
Elicitors (e.g., methyl jasmonate, salicylic acid).
2. Procedure:
-
Growth Phase:
-
Inoculate the growth medium with the Taxus cell suspension culture.
-
Culture for 12-14 days on an orbital shaker (100-120 rpm) in the dark at 25°C to achieve a high cell density.[6]
-
-
Production Phase:
-
Harvest the cells from the growth phase by allowing them to settle or by gentle centrifugation.
-
Resuspend the cell biomass in the production medium at a specific inoculum density (e.g., 300 g/L).[6]
-
Add the desired elicitor (e.g., 150 µM salicylic acid) to the culture.[6]
-
Incubate for the desired production period (e.g., 8-24 days), taking samples periodically to monitor taxane production.[6]
-
Protocol 3: Extraction and Quantification of 10-Deacetylbaccatin III
This protocol describes a general method for extracting and quantifying 10-DAB from Taxus cell cultures.
1. Materials:
-
Taxus cell culture sample
-
Dichloromethane (B109758) or ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
10-Deacetylbaccatin III standard
2. Procedure:
-
Extraction:
-
Separate the cells from the medium by filtration or centrifugation.
-
Lyophilize (freeze-dry) the cell biomass.
-
Extract the dried cells with methanol (e.g., 3 times with 50 mL of methanol for 1 g of dry cells) with sonication.
-
Combine the methanol extracts and evaporate to dryness under vacuum.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate to dryness.
-
-
Quantification:
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm filter.
-
Analyze the sample by HPLC. A typical mobile phase is a gradient of acetonitrile (B52724) and water.
-
Detect 10-DAB at a wavelength of 227-230 nm.
-
Quantify the amount of 10-DAB by comparing the peak area with a standard curve prepared from a known concentration of the 10-DAB standard.
-
Visualizations
Taxane Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of Paclitaxel in Taxus species.
Experimental Workflow for 10-DAB Production
Caption: Workflow for 10-DAB production using a two-stage cell culture system.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]
- 3. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Industrial Production of Therapeutic Proteins: Cell Lines, Cell Culture, and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic C-4 deacetylation of 10-deacetylbaccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10-Deacetylbaccatin III - Explore the Science & Experts | ideXlab [idexlab.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isolation and Purification of 1-Dehydroxybaccatin IV
Welcome to the technical support center for the isolation and purification of 1-Dehydroxybaccatin IV. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction, separation, and purification of this complex taxane (B156437) diterpene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound from natural sources like Taxus species?
The isolation of this compound presents several challenges stemming from its complex structure and the presence of numerous structurally similar taxanes in the source material. Key difficulties include:
-
Low Abundance: this compound is often present in low concentrations relative to other major taxanes like paclitaxel (B517696) and cephalomannine.
-
Co-eluting Impurities: The crude extract contains a complex mixture of other taxanes, waxes, pigments, and lipids, many of which have similar polarities to this compound, leading to difficulties in chromatographic separation.
-
Structural Similarity to Other Taxanes: The presence of numerous taxane analogues with minor structural differences makes achieving high purity challenging.
-
Degradation: The molecule can be sensitive to pH, temperature, and light, potentially leading to degradation during the lengthy extraction and purification process.
Q2: What is a general workflow for the isolation and purification of this compound?
A typical workflow involves several stages, starting from the plant material to the final purified compound. The process generally includes extraction, preliminary purification to remove bulk impurities, and fine purification using high-performance liquid chromatography (HPLC).
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of the purified compound, it should be stored at 4°C and protected from light. For long-term storage in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, also with protection from light.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound, particularly focusing on HPLC, the critical final purification step.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC Chromatogram
Poor peak shape can significantly impact resolution and the accuracy of quantification.
Troubleshooting Steps:
Problem 2: Low Yield or Recovery After Purification
Low recovery of this compound can be due to several factors throughout the purification process.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Extraction | Increase extraction time or use a more efficient solvent system. Consider alternative extraction methods like sonication or pressurized liquid extraction. |
| Degradation of Compound | Minimize exposure to high temperatures, strong acids/bases, and direct light during all steps. Use buffered solutions where appropriate. |
| Irreversible Adsorption | The compound may be irreversibly binding to the stationary phase. Try a different stationary phase or modify the mobile phase to reduce strong interactions. |
| Loss during Solvent Evaporation | Use a rotary evaporator at a controlled temperature and pressure to prevent loss of the compound. |
| Suboptimal Chromatography Conditions | Optimize the mobile phase composition, gradient, and flow rate to ensure the compound elutes as a sharp peak and is well-separated from degrading enzymes or chemicals. |
Problem 3: Presence of Persistent Impurities
Even after multiple purification steps, some impurities may remain.
| Type of Impurity | Identification Method | Troubleshooting Strategy |
| Structurally Similar Taxanes | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Employ orthogonal chromatography techniques (e.g., normal-phase followed by reversed-phase). Fine-tune the HPLC gradient for better resolution. |
| Pigments (e.g., Chlorophylls) | UV-Vis Spectroscopy | Incorporate a charcoal treatment or a specific solid-phase extraction (SPE) step designed to remove pigments before preparative HPLC. |
| Lipids and Waxes | Thin Layer Chromatography (TLC) with specific staining | Perform a hexane (B92381) wash of the initial extract to remove non-polar lipids and waxes. |
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Purification
This protocol outlines a typical preparative HPLC method for the final purification step.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 1-5 mL (of a concentrated fraction from flash chromatography) |
Protocol 2: Crystallization of this compound
Crystallization is an effective final step to achieve high purity.
-
Dissolution: Dissolve the purified, amorphous this compound in a minimal amount of a "good" solvent (e.g., acetone (B3395972) or ethyl acetate) at a slightly elevated temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexane or heptane) in which the compound is insoluble, until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to promote crystal growth.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Quantitative Data Summary
The following table provides hypothetical, yet realistic, data for a typical purification process of this compound from 1 kg of dried Taxus biomass.
| Purification Step | Total Mass (g) | Purity of this compound (%) | Yield of this compound (mg) | Recovery (%) |
| Crude Methanolic Extract | 150 | ~0.05 | 75 | 100 |
| After Liquid-Liquid Partitioning | 25 | ~0.2 | 50 | 66.7 |
| After Flash Chromatography | 2.5 | ~5 | 125 | 50 (apparent increase due to removal of interfering substances) |
| After Preparative HPLC | 0.040 | >98 | 39.2 | 52.3 (from crude) |
| After Crystallization | 0.030 | >99.5 | 29.8 | 39.7 (from crude) |
Technical Support Center: Improving the Yield of 10-Deacetylbaccatin III from Natural Sources
A Note on Nomenclature: This guide focuses on 10-deacetylbaccatin III (10-DAB III) , a key precursor for the semi-synthesis of paclitaxel (B517696) and other taxane-based drugs. It is presumed that the query for "1-Dehydroxybaccatin IV" was a reference to this more commonly studied and industrially significant compound. 10-DAB III is primarily extracted from the renewable needles and twigs of various yew (Taxus) species.[1]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and accessing frequently asked questions related to the extraction and purification of 10-DAB III.
Frequently Asked Questions (FAQs)
Q1: What is 10-deacetylbaccatin III (10-DAB III) and why is it important?
10-DAB III is a naturally occurring diterpenoid taxane.[1] Its significance lies in its role as the crucial starting material for the semi-synthesis of the anticancer drugs paclitaxel (Taxol®) and docetaxel (B913) (Taxotere®).[2][3] Direct extraction of paclitaxel from the bark of the Pacific yew (Taxus brevifolia) is unsustainable as it requires destroying the slow-growing tree.[1] 10-DAB III, however, can be sustainably harvested in relatively high quantities from the needles and branches of various yew species, making it a vital component in the production of these life-saving medicines.[1][2]
Q2: What are the primary natural sources of 10-DAB III?
The primary natural sources of 10-DAB III are the renewable parts of yew trees, particularly the needles and twigs.[1][4] Species such as the European yew (Taxus baccata) and the Chinese yew (Taxus chinensis) are commonly used for extraction.[1][2][5] The concentration of 10-DAB III can vary depending on the specific cultivar, season, and geographical location.[1]
Q3: What are the most common methods for extracting 10-DAB III?
Several solvent extraction methods are employed, including:
-
Soxhlet Extraction: A classical method offering thorough extraction.[6]
-
Ultrasonic-Assisted Extraction (UAE): Uses sound waves to enhance extraction efficiency.[6][7]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.[6]
-
Pressurized Liquid Extraction (PLE): Employs elevated temperatures and pressures to increase extraction speed and efficiency.[6]
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2, often with a co-solvent like methanol (B129727), as a more environmentally friendly alternative.
Q4: How can the yield of 10-DAB III be improved during the initial extraction phase?
Yield can be significantly increased by chemically converting other baccatin (B15129273) esters present in the extract into 10-DAB III.[1][8] One effective method is the reductive hydrolysis of the crude extract using sodium borohydride (B1222165) (NaBH4) in a two-phase system (e.g., CH2Cl2/H2O).[1] This process can convert related baccatin derivatives into the desired 10-DAB III, potentially doubling the final yield.[1][8]
Q5: What are the most effective techniques for purifying 10-DAB III?
After initial extraction, a multi-step purification process is typically required. Effective methods include:
-
Macroporous Resin Adsorption: An initial clean-up step to remove pigments and highly polar impurities.[9][10]
-
Column Chromatography: Often performed using silica (B1680970) gel with solvent systems like heptane/ethyl acetate (B1210297) or dichloromethane/methanol.[1]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids solid supports and can yield high-purity 10-DAB III (>98%).[5]
-
Crystallization: Forming a crystal complex, for example with imidazole, can be a highly effective final purification step to achieve purity levels above 99%.
Q6: Can plant cell culture be a viable alternative for 10-DAB III production?
Yes, plant cell culture of Taxus species is a promising biotechnological approach. The yield of 10-DAB III and other taxanes is highly dependent on the composition of the culture medium. Studies have shown that different basal media, such as Driver and Kuniyuki (DKW) or Woody Plant Medium (WPM), can significantly affect the production and secretion of taxanes. For instance, DKW basal medium has been shown to achieve the highest yields of 10-DAB III in Taxus baccata cell cultures.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of 10-DAB III.
Problem 1: Low yield of 10-DAB III in the crude extract.
-
Possible Cause: Suboptimal extraction method or conditions.
-
Solution: The choice of extraction method and solvent significantly impacts yield. Pressurized Liquid Extraction (PLE) has been shown to provide the highest yields compared to other methods.[6] For ultrasonic-assisted extraction, optimizing parameters like temperature, time, and particle size is crucial.[7] For example, using methanol as a solvent at 43.7°C for 43 minutes with a particle size of 114.6 μm can yield up to 112 mg/kg.[7] Pressurized Hot Water Extraction (PHWE) at 120°C can achieve a near 100% yield in just 20 minutes, offering a good balance between yield and preventing thermal degradation.[11]
-
-
Possible Cause: Failure to convert 10-DAB III precursors.
-
Possible Cause: Poor quality or incorrect harvesting of plant material.
-
Solution: The concentration of 10-DAB III in Taxus needles varies with season, altitude, and specific cultivar.[1] Ensure that plant material is harvested at the optimal time and sourced from a reliable cultivar. Proper drying and grinding of the needles to a consistent particle size are also essential for efficient extraction.[7]
-
Problem 2: Difficulty purifying 10-DAB III from co-extractives.
-
Possible Cause: High concentration of pigments (chlorophylls) and polar impurities.
-
Solution: Implement a pre-purification step. Using a non-polar synthetic hydrophobic absorbent like Diaion® HP-20 can effectively remove chlorophylls (B1240455) and other pigments before proceeding to finer chromatographic techniques.[10] Another approach is to use macroporous resins which have proven effective in separating 10-DAB III from impurities in industrial applications.[9]
-
-
Possible Cause: Ineffective chromatographic separation.
-
Solution: Optimize the chromatographic method and solvent system. For complex mixtures, High-Speed Counter-Current Chromatography (HSCCC) is an excellent choice as it minimizes sample loss and can achieve high purity.[5] A two-step HSCCC process with different solvent systems (e.g., n-hexane-ethyl acetate-ethanol-water followed by n-hexane-chloroform-methanol-water) can yield 10-DAB III with over 98% purity.[5] For column chromatography, a multi-step approach with different eluents may be necessary.[1]
-
Problem 3: Apparent degradation of 10-DAB III during processing.
-
Possible Cause: Exposure to high temperatures.
Problem 4: Inconsistent yields between experimental batches.
-
Possible Cause: Natural variation in the source material.
-
Solution: The chemical profile of plant material is inherently variable.[1] To ensure consistency, source plant material from the same location and harvest at the same time of year. If possible, analyze a small sample of each new batch of raw material to quantify the initial 10-DAB III content before beginning large-scale extraction.
-
Data Presentation
Table 1: Comparison of Extraction Methods for 10-DAB III
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield (mg/kg) | Reference |
| Soxhlet | Methanol | Boiling Point | 480 | ~95 | [6] |
| Ultrasonic-Assisted | Ethanol | 44.8 | 40.1 | 102 | [7] |
| Ultrasonic-Assisted | Methanol | 43.7 | 43.0 | 112 | [7] |
| Pressurized Liquid | Methanol | 100 | 15 | ~120 | [6] |
| Pressurized Hot Water | Water | 120 | 20 | ~100% recovery | [11] |
| Standard Extraction | Dichloromethane | Ambient | N/A | 111 | [1] |
| Standard Extraction + NaBH4 | Dichloromethane | Ambient | N/A | 297 | [1] |
Table 2: Yields of Taxanes in Taxus baccata Cell Cultures with Different Basal Media
| Basal Medium | 10-DAB III Yield (mg/L) | Baccatin III Yield (mg/L) | Paclitaxel Yield (mg/L) | Reference |
| DKW | 4.20 | 10.03 | - | |
| WPM | - | - | 16.58 | |
| B5 | - | 2.51 | 4.01 | |
| MS | - | 2.01 | 3.20 | |
| SH | - | 1.80 | 2.90 |
Note: DKW = Driver and Kuniyuki; WPM = Woody Plant Medium; B5 = Gamborg; MS = Murashige and Skoog; SH = Schenk and Hildebrandt.
Experimental Protocols
Protocol 1: General Extraction and Purification from Taxus baccata Needles
This protocol is adapted from an improved procedure for isolating 10-DAB III.[1]
-
Extraction:
-
Mince fresh needles of Taxus baccata (e.g., 1 kg) and suspend them in a mixture of CH2Cl2 (dichloromethane) and H2O (water).
-
Stir the suspension vigorously for 24 hours at room temperature.
-
Filter the mixture. Separate the organic (CH2Cl2) phase from the aqueous phase.
-
Thoroughly extract the remaining aqueous phase with ethyl acetate (EtOAc).
-
Dry the CH2Cl2 and EtOAc extracts over anhydrous MgSO4 and evaporate the solvents under reduced pressure.
-
-
Initial Purification:
-
Subject the CH2Cl2-extract to dry-flash chromatography on silica gel using a heptane/EtOAc (1/1) eluent to obtain crude 10-DAB III.
-
Perform a second dry-flash chromatography on the crude product using a CH2Cl2/methanol (95/5) eluent to yield pure 10-DAB III.
-
-
Yield Enhancement (Optional):
-
Dissolve the EtOAc-extract in a two-phase system of CH2Cl2/H2O.
-
Add NaBH4 (sodium borohydride) to the mixture and stir. This will hydrolyze related baccatin esters into 10-DAB III.
-
After the reaction is complete, work up the mixture and purify the resulting 10-DAB III using the chromatographic method described above.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol is based on a method for purifying 10-DAB III from Taxus chinensis.[5]
-
Sample Preparation: Prepare a crude needle extract (e.g., 500 mg dissolved in 5 ml of the lower phase of the first solvent system).
-
First HSCCC Separation:
-
Use a two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water (2:5:2:5, v/v).
-
Perform the separation and collect the fractions containing partially purified 10-DAB III.
-
-
Second HSCCC Separation:
-
Pool the fractions from the first step and evaporate the solvent.
-
Redissolve the residue in the lower phase of the second solvent system.
-
Use a different two-phase solvent system composed of n-hexane-chloroform-methanol-water (5:25:34:20, v/v).
-
Perform the second separation to obtain the final fraction.
-
-
Analysis: Analyze the final fraction by HPLC to confirm the purity of 10-DAB III, which can exceed 98%.[5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring 10 DAB III in AntiCancer Drug Development HimPharm [himpharm.com]
- 4. US6124482A - Process for isolation of 10-deacetyl baccatin-III - Google Patents [patents.google.com]
- 5. Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. CN104892550A - Method for extracting and separating 10-deacetylbaccatine III (10-DAB III) from Chinese yew - Google Patents [patents.google.com]
- 10. brieflands.com [brieflands.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimization of Paclitaxel Semi-Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the optimization of reaction conditions for the semi-synthesis of paclitaxel (B517696).
Frequently Asked Questions (FAQs)
Q1: Why is semi-synthesis the dominant method for the commercial production of paclitaxel?
A1: Semi-synthesis is the preferred route for large-scale production because total chemical synthesis is commercially unfeasible due to its complexity, high cost, and extremely low overall yields.[1][2] The paclitaxel molecule has a complex structure with a highly oxygenated core and 11 stereocenters, making its total synthesis exceptionally challenging.[1][3] Semi-synthesis, which utilizes naturally derived precursors like 10-deacetylbaccatin III (10-DAB) or baccatin (B15129273) III, offers a more efficient and economically viable pathway.[1][2] These precursors are extracted from renewable sources such as the twigs and leaves of yew trees, making the process more sustainable than direct extraction from the bark, which is inefficient and harms the tree.[1][4]
Q2: What are the primary precursors used in paclitaxel semi-synthesis?
A2: The most common precursors are 10-deacetylbaccatin III (10-DAB) and baccatin III.[2] These compounds are structurally similar to paclitaxel but lack the C-13 side chain, which is crucial for its anticancer activity. 10-DAB and baccatin III are found in relatively high concentrations in the needles and twigs of various Taxus species, making them readily available starting materials.[2] Another precursor, 10-deacetyl paclitaxel-7-xyloside, which already contains the C-13 side chain, can also be used, simplifying the synthesis process.[2]
Q3: What are the critical stages in the semi-synthesis of paclitaxel from 10-DAB?
A3: The semi-synthesis from 10-deacetylbaccatin III (10-DAB) involves several critical stages:
-
Protection of the C-7 Hydroxyl Group: The hydroxyl group at the C-7 position is highly reactive and must be protected to prevent unwanted side reactions in subsequent steps. Trialkylsilyl groups, such as triethylsilyl (TES), are commonly used for this purpose.[1][5]
-
Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at C-10 is acetylated to convert the 10-deacetylbaccatin III core into a baccatin III derivative.[5][6]
-
Attachment of the C-13 Side Chain: This is a crucial step where the pharmacologically important side chain is attached to the C-13 hydroxyl group. The Ojima lactam is a widely used and effective precursor for forming this ester linkage.[1][2]
-
Deprotection of the C-7 Hydroxyl Group: The final step involves the selective removal of the protecting group from the C-7 position to yield paclitaxel. This must be done under mild conditions to avoid degrading the final product.[1][5]
Q4: How does the choice of the C-13 side chain precursor impact the reaction?
A4: The choice of the side chain precursor significantly affects the efficiency and success of the coupling reaction. More than twenty semi-synthesis routes have been reported, primarily utilizing three types of side chains: linear phenylisoserine, β-lactam, and oxazolidine (B1195125) pentacyclic.[2] The β-lactam route, particularly using the Ojima lactam, is highly effective for attaching the side chain to the C-13 hydroxyl group of the baccatin core, often leading to good yields.[1] The specific precursor and coupling method will dictate the optimal reaction conditions, including temperature, solvent, and catalyst.[1]
Troubleshooting Guide
Issue 1: Significantly lower than expected final yield.
-
Question: My final paclitaxel yield is consistently low. What are the common causes and how can I address them?
-
Answer: Low yields in paclitaxel semi-synthesis often originate from issues in three key areas: protecting group management, side-chain attachment, or the final deprotection step.[1]
-
Potential Cause A: Inefficient C-7 Hydroxyl Protection. If the C-7 hydroxyl group on the baccatin core is not fully protected, it can react during the side-chain attachment step, leading to a mixture of products and reducing the desired product's yield.
-
Solution: Ensure the protection reaction goes to completion. Use a reliable protecting group like triethylsilyl (TES). Monitor the reaction progress using thin-layer chromatography (TLC). Optimize reaction conditions such as temperature and reaction time to ensure complete protection.
-
-
Potential Cause B: Inefficient C-13 Side-Chain Attachment. The coupling of the side chain to the C-13 hydroxyl group is a critical, yield-determining step. Incomplete reaction or side reactions can drastically lower the yield.
-
Solution: Utilize a highly effective side-chain precursor, such as the Ojima lactam.[1] Optimize the coupling conditions, including the choice of solvent, temperature, and any activating agents or catalysts (e.g., DMAP).[5] Ensure the starting materials (protected baccatin core and side chain) are pure.
-
-
Potential Cause C: Degradation during Deprotection. The final step to remove the C-7 protecting group can damage the paclitaxel molecule if the conditions are too harsh.
-
Solution: Select a protecting group that can be removed under mild conditions. For example, silyl (B83357) groups like TES can often be removed using reagents such as HF-Pyridine or trifluoroacetic acid under carefully controlled conditions.[1][5] Monitor the reaction closely to prevent over-exposure to the deprotection reagent.
-
-
Issue 2: Final product contains impurities that are difficult to separate.
-
Question: My purified paclitaxel shows several persistent impurities according to HPLC analysis. How can I improve the purification process?
-
Answer: The purification of paclitaxel is inherently challenging due to the presence of numerous structurally similar taxane (B156437) impurities that have very similar polarities.[1]
-
Solution: A multi-step purification strategy is typically required.[1]
-
Precipitation/Crystallization: After the final reaction step and workup, attempt to precipitate or crystallize the crude paclitaxel product from a suitable solvent system to remove a significant portion of impurities.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for achieving high purity.[1] Optimization of the stationary phase, mobile phase composition, and gradient is critical. Supercritical fluid chromatography (SFC) has also been shown to be effective in separating multiple impurities in a single run.
-
Alternative Methods: Techniques like simulated moving bed (SMB) chromatography have been used for the purification of paclitaxel from complex mixtures and can offer higher yield and productivity compared to conventional batch chromatography.[7][8]
-
-
Data Presentation: Reaction Conditions
The following table summarizes reaction conditions from a patented semi-synthetic process starting from 10-DABIII, which reports high yield and purity.[5]
| Step | Reactants & Reagents | Solvent | Key Conditions | Reported Molar Yield | Reported Purity |
| 1. C-7 Protection | 10-DABIII, Triethylsilyl chloride (TESCl) | Pyridine | Ambient Temperature | - | - |
| 2. C-10 Acetylation | 7-TES-10-DABIII, Acetylating Agent | - | - | > Low raw material residue | - |
| 3. Side-Chain Attachment | 7-TES-Baccatin III, Side-Chain Radical, DMAP | Organic Solvent | - | - | - |
| 4. C-7 Deprotection | Protected Paclitaxel Intermediate, Trifluoroacetic Acid | - | Acidic Condition, pH neutralized to 6-8 with weak base | 70% - 81% (Overall) | 99.5% - 99.9% |
Experimental Protocols
Protocol: Semi-synthesis of Paclitaxel from 10-DABIII
This protocol is adapted from a patented method demonstrating an effective synthesis route.[5]
Step 1: Preparation of 7-O-Triethylsilyl-10-deacetylbaccatin III (Intermediate I)
-
Dissolve 10-deacetylbaccatin III (10-DABIII) in pyridine.
-
Add triethylsilyl chloride (TESCl) to the solution to protect the hydroxyl group at the C-7 position.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Upon completion, perform an aqueous workup to isolate the product, Intermediate I.
Step 2: Preparation of 7-O-Triethylsilyl-baccatin III (Intermediate II)
-
Dissolve Intermediate I in a suitable solvent.
-
Add an acetylating agent (e.g., acetyl chloride or acetic anhydride) to acetylate the hydroxyl group at the C-10 position.
-
Monitor the reaction to ensure a low residual rate of the starting material.
-
Upon completion, work up the reaction to isolate the acetylated product, Intermediate II.
Step 3: Preparation of Protected Paclitaxel (Intermediate III)
-
Dissolve Intermediate II, a suitable side-chain precursor (e.g., a β-lactam), and 4-dimethylaminopyridine (B28879) (DMAP) in an organic solvent.
-
Allow the reaction to proceed to attach the side chain at the C-13 position.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, isolate the protected paclitaxel, Intermediate III.
Step 4: Preparation of Paclitaxel Crude Product
-
Dissolve Intermediate III in a suitable solvent.
-
Add trifluoroacetic acid to induce deprotection of the C-7 TES group under acidic conditions.
-
After the reaction is complete, carefully add a weak base to neutralize the solution to a pH of 6-8.
-
Isolate the crude paclitaxel product.
Step 5: Purification
-
Dissolve the crude paclitaxel in an organic solvent and filter any solids.
-
Purify the filtrate using liquid chromatography (e.g., HPLC) to separate paclitaxel from any remaining intermediates or byproducts.
-
Collect the fractions containing pure paclitaxel and concentrate them to obtain the final product.
Visualizations
Caption: General workflow for the semi-synthesis of Paclitaxel from 10-DAB.
Caption: Troubleshooting logic for diagnosing low paclitaxel yield.
Caption: Simplified chemical pathway of paclitaxel semi-synthesis from 10-DAB.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 5. CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
Technical Support Center: Synthesis of 1-Deoxypaclitaxel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of 1-deoxypaclitaxel (B1247906). Our aim is to help you overcome common challenges, particularly low reaction yields, and to provide detailed experimental protocols and supporting information.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the semi-synthesis of 1-deoxypaclitaxel?
A1: The most common and strategically advantageous starting material for the semi-synthesis of 1-deoxypaclitaxel is 1-deoxybaccatin VI. This precursor is used because natural isolation of 1-deoxypaclitaxel itself results in very low yields, making semi-synthesis a more viable approach for obtaining this analog for research and development.[1]
Q2: What is the key reaction step in the semi-synthesis of 1-deoxypaclitaxel from 1-deoxybaccatin VI?
A2: The crucial step is the coupling of a protected 1-deoxybaccatin VI derivative with a suitable β-lactam side chain, a method widely used in the synthesis of paclitaxel (B517696) and its analogs. A common approach is the Ojima-Holton coupling protocol, which involves the reaction of a protected baccatin (B15129273) scaffold with an enantiopure β-lactam.[2][3]
Q3: Why is the yield of 1-deoxypaclitaxel synthesis often low?
A3: Low yields in taxane (B156437) synthesis, including that of 1-deoxypaclitaxel, can be attributed to several factors. The complex, multi-step nature of the synthesis presents numerous opportunities for product loss.[4] Specific challenges include achieving high efficiency in the key coupling reaction, the potential for side reactions, and difficulties in the purification of the final product from structurally similar impurities.
Q4: What are the primary mechanisms of action for paclitaxel and its analogs like 1-deoxypaclitaxel?
A4: Paclitaxel and its analogs are microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[5][6] The disruption of normal microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death).[5][7]
Troubleshooting Guide: Overcoming Low Yields
Low yields can be a significant hurdle in the synthesis of 1-deoxypaclitaxel. This guide addresses potential issues at each stage of the process and offers strategies for improvement.
| Problem Area | Potential Cause | Troubleshooting Strategy |
| Starting Material Quality | Impure 1-deoxybaccatin VI or β-lactam side chain. | - Ensure the purity of starting materials using techniques like NMR and HPLC. - Purify starting materials if necessary (e.g., recrystallization or column chromatography). |
| Protection/Deprotection Steps | Incomplete reaction or formation of side products. | - Monitor reactions closely by TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, time, reagents) for each step. - Choose orthogonal protecting groups that can be removed without affecting other parts of the molecule. |
| Coupling Reaction | Low conversion of starting materials to the coupled product. | - Use a highly efficient coupling method like the Ojima-Holton protocol. - Ensure anhydrous conditions, as moisture can quench the reagents. - Optimize the stoichiometry of the reactants and coupling agents. - Screen different solvents and temperatures to find the optimal conditions. |
| Side Reactions | Formation of undesired byproducts during coupling. | - A common side reaction is the epimerization at the C-2' position of the side chain. Using a protected β-lactam can minimize this. - Other potential side reactions include reactions at other functional groups if not properly protected. |
| Purification | Loss of product during workup and chromatography. | - Use careful extraction techniques to minimize loss. - Optimize the chromatographic separation. A multi-step purification using different stationary and mobile phases may be necessary. - HPLC is often required for final purification to achieve high purity. |
| Product Decomposition | Degradation of the final product during handling or storage. | - 1-deoxypaclitaxel, like other taxanes, can be sensitive to heat and light. Store in a cool, dark, and dry place. - Use gentle conditions during solvent removal (e.g., rotary evaporation at low temperature). |
Experimental Protocols
General Protocol for the Semi-Synthesis of 1-Deoxypaclitaxel from 1-Deoxybaccatin VI
This protocol is a generalized procedure based on the work of Jin, Cui, and Lin (2012). Researchers should optimize conditions based on their specific substrates and laboratory setup.
-
Protection of 1-Deoxybaccatin VI:
-
Protect the hydroxyl groups at the C-7 and C-10 positions of 1-deoxybaccatin VI. A common protecting group is the triethylsilyl (TES) group.
-
Dissolve 1-deoxybaccatin VI in a suitable anhydrous solvent (e.g., pyridine (B92270) or DMF).
-
Add an excess of the protecting group reagent (e.g., TES-Cl) and a catalyst (e.g., imidazole).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and purify the protected intermediate by column chromatography.
-
-
Coupling with β-Lactam Side Chain:
-
Dissolve the protected 1-deoxybaccatin VI in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -40 to -78 °C).
-
Slowly add a strong base (e.g., lithium hexamethyldisilazide, LHMDS) to deprotonate the C-13 hydroxyl group.
-
Add a solution of the protected β-lactam (e.g., N-benzoyl-3-(triethylsilyloxy)-4-phenyl-β-lactam) in the same solvent.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature. Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and perform an aqueous workup.
-
Purify the coupled product by column chromatography.
-
-
Deprotection:
-
Dissolve the protected 1-deoxypaclitaxel in a suitable solvent (e.g., THF or acetonitrile).
-
Add a deprotecting agent to remove the protecting groups (e.g., HF-pyridine or TBAF for silyl (B83357) groups).
-
Monitor the reaction by TLC until all protecting groups are removed.
-
Quench the reaction and perform an aqueous workup.
-
Purify the final product, 1-deoxypaclitaxel, by column chromatography, followed by preparative HPLC for high purity.
-
HPLC Purification Method for 1-Deoxypaclitaxel
The following is a general HPLC method that can be adapted for the purification of 1-deoxypaclitaxel.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water is typically used. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Note: The specific gradient and other parameters should be optimized for the best separation of 1-deoxypaclitaxel from any impurities.
Visualizations
Experimental Workflow for 1-Deoxypaclitaxel Synthesis
References
- 1. Semi-synthesis of 1-deoxypaclitaxel and its analogues from 1-deoxybaccatin VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 3. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
stability issues of 1-Dehydroxybaccatin IV in different solvents
Welcome to the technical support center for 1-Dehydroxybaccatin IV. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on available data for this compound and structurally similar taxane (B156437) diterpenes like paclitaxel (B517696) and docetaxel (B913).
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: For solid this compound, storage at 4°C with protection from light is recommended. When in solution, it is best to store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), also with light protection.[1] Aqueous solutions are not recommended for storage for more than one day.
Q2: In which common laboratory solvents is this compound soluble?
A2: While specific solubility data for this compound is limited, analogous taxanes like docetaxel are soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). For instance, docetaxel has a solubility of approximately 1.5 mg/mL in ethanol and around 5 mg/mL in DMSO and DMF. Paclitaxel is also soluble in methanol (B129727), ethanol, and acetonitrile (B52724). Given its structural similarity, this compound is expected to be soluble in these solvents as well.
Q3: What are the main factors that can cause degradation of this compound in solution?
A3: Based on studies of related taxanes, the primary factors affecting stability are pH, temperature, and light exposure. Taxanes are particularly susceptible to hydrolysis under basic conditions, which can lead to the cleavage of ester groups. Elevated temperatures can accelerate degradation, and exposure to light can cause photodegradation.
Q4: How does pH affect the stability of this compound?
A4: Taxanes like paclitaxel are most stable in a pH range of 3 to 5. They are prone to base-catalyzed hydrolysis, which increases as the pH becomes more alkaline. Acidic conditions can also lead to degradation, though generally at a slower rate than basic conditions. Therefore, it is crucial to control the pH of aqueous solutions containing this compound.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on the known degradation of paclitaxel and docetaxel, likely degradation pathways include:
-
Hydrolysis: Cleavage of the ester side chains, particularly under basic conditions.
-
Epimerization: Isomerization at chiral centers, a common degradation pathway for taxanes.
-
Oxidation: The taxane core can be susceptible to oxidation, leading to the formation of various oxidized derivatives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Prepare fresh solutions for each experiment.Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.Ensure the pH of aqueous solutions is in the optimal range (ideally pH 4-5).Protect solutions from light by using amber vials or covering them with foil. |
| Loss of compound potency or activity | Significant degradation has occurred. | Review storage conditions and handling procedures.Perform a stability study under your experimental conditions to determine the degradation rate.Consider using a co-solvent system (e.g., ethanol/water) that may improve stability. |
| Precipitation of the compound from solution | Poor solubility or solvent evaporation. | Ensure the compound is fully dissolved before use. Gentle warming or sonication may aid dissolution.Use sealed vials to prevent solvent evaporation, especially with volatile solvents.For aqueous solutions, consider the use of solubilizing agents, but be aware they may impact stability. |
Data Presentation: Stability of Analogous Taxanes in Different Solvents
Disclaimer: The following data is for paclitaxel and docetaxel and is provided as an analogue for estimating the stability of this compound. Actual stability should be determined experimentally.
Table 1: Stability of Docetaxel in Ethanol and Saline Solutions
| Concentration & Solvent System | Storage Temperature | Duration | Remaining Concentration |
| 10 mg/mL in ethanol and polysorbate 80 | 4°C | 21 days | > 95% |
| 10 mg/mL in ethanol and polysorbate 80 | 23°C | 21 days | > 95% |
| 0.4 mg/mL in 0.9% Sodium Chloride | 23°C | 35 days | > 95% |
| 0.8 mg/mL in 0.9% Sodium Chloride | 23°C | 35 days | > 95% |
Table 2: Summary of Paclitaxel Degradation Under Forced Conditions
| Stress Condition | Major Degradation Products Identified |
| Acidic Hydrolysis | 10-deacetylpaclitaxel, oxetane (B1205548) ring-opened product |
| Basic Hydrolysis | Baccatin III, paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel |
| **Oxidation (H₂O₂) ** | 10-deacetylpaclitaxel |
| Photodegradation | Isomer with a C3-C11 bridge |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 227 nm for taxanes).
-
Column Temperature: 30°C.
2. Method Development:
-
Inject a mixture of stressed samples (from Protocol 1) to ensure the method can separate the parent compound from all major degradation products.
-
Adjust the gradient, mobile phase composition, and other parameters as needed to achieve adequate resolution.
Signaling Pathways and Logical Relationships
References
Technical Support Center: Storage and Stability of 10-Deacetylbaccatin III
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 10-Deacetylbaccatin III to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the ideal storage conditions for solid 10-Deacetylbaccatin III?
A1: For long-term storage, solid 10-Deacetylbaccatin III should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is expected to be stable for at least four years. For short-term storage, 2-8°C is also acceptable.
Q2: I need to prepare a stock solution of 10-Deacetylbaccatin III. What is the recommended solvent and storage procedure?
A2: 10-Deacetylbaccatin III is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). Stock solutions should be prepared in a high-quality anhydrous solvent. For optimal stability, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year, or at -80°C for up to two years. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q3: I am observing unexpected peaks in my HPLC analysis after storing my 10-Deacetylbaccatin III solution. What could be the cause?
A3: The appearance of new peaks in your chromatogram likely indicates degradation of 10-Deacetylbaccatin III. The two primary degradation pathways are:
-
Base-catalyzed epimerization: At a pH above neutral, 10-Deacetylbaccatin III can undergo epimerization at the C-7 position to form 7-epi-10-deacetylbaccatin III.
-
Acid-catalyzed hydrolysis: In acidic conditions (pH below 4), the strained oxetane (B1205548) ring can be cleaved, and hydrolysis of the ester groups can occur.
Ensure your solvents and buffers are within the optimal pH range of approximately 4 for maximum stability. If you suspect basic or acidic contamination, prepare fresh solutions with high-purity solvents and buffers.
Q4: My experiment requires dissolving 10-Deacetylbaccatin III in an aqueous buffer. What precautions should I take?
A4: When preparing aqueous solutions, it is crucial to control the pH. The maximum stability of 10-Deacetylbaccatin III in aqueous solutions is observed at a pH of approximately 4.[1] Avoid highly acidic (pH < 3) and alkaline (pH > 7) conditions, as these will accelerate degradation. Use a suitable buffer system to maintain the pH and prepare the solution fresh for each experiment if possible.
Q5: How does temperature affect the stability of 10-Deacetylbaccatin III?
Q6: Is 10-Deacetylbaccatin III sensitive to light?
A6: Yes, exposure to light, particularly UV light, can lead to photodegradation. It is recommended to store 10-Deacetylbaccatin III in amber vials or containers that protect it from light. When handling the compound or its solutions, work in a fume hood with the sash down to minimize light exposure or use low-UV ambient lighting.
Quantitative Stability Data
While specific quantitative kinetic data for the degradation of 10-Deacetylbaccatin III under various stress conditions is limited in publicly available literature, the following table summarizes the general stability profile and known degradation products based on forced degradation studies of related taxanes and qualitative assessments. Forced degradation studies typically aim for a 10-30% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products.
| Stress Condition | Reagent/Parameters | Observation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Degradation occurs, primarily through cleavage of the oxetane ring. | Products of oxetane ring opening |
| Base Hydrolysis | 0.01 M NaOH, 60°C | Significant degradation through epimerization at the C-7 position. | 7-epi-10-deacetylbaccatin III, 7-epi-10-oxo-10-deacetylbaccatin III |
| Oxidation | 3-30% H₂O₂, Room Temp | Potential for oxidation, though generally less susceptible than to pH-related degradation. | Oxidized derivatives |
| Thermal | 60-80°C | Degradation rate increases with temperature. | Similar to hydrolytic degradation products |
| Photolytic | ICH Q1B conditions (1.2 million lux hours, 200 watt hours/m²) | Potential for photodegradation. | Photodegradation products |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 10-Deacetylbaccatin III and its degradation products. Method validation and optimization may be required for specific applications and equipment.
1. Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used to separate the parent compound from its degradation products.
-
Solvent A: Acetonitrile (B52724)
-
Solvent B: Water (HPLC grade)
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 30 70 20 70 30 25 70 30 30 30 70 | 35 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 10-Deacetylbaccatin III reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Dissolve the sample containing 10-Deacetylbaccatin III in the mobile phase to achieve a similar final concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.
3. Forced Degradation Study Protocol:
To assess the stability-indicating nature of the HPLC method, perform forced degradation studies on a sample of 10-Deacetylbaccatin III.
-
Acid Degradation: Dissolve 10 mg of 10-Deacetylbaccatin III in 10 mL of methanol. Add 10 mL of 0.1 M HCl and heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the working concentration.
-
Base Degradation: Dissolve 10 mg of 10-Deacetylbaccatin III in 10 mL of methanol. Add 10 mL of 0.01 M NaOH and keep at room temperature for 30 minutes. Neutralize with 0.01 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of 10-Deacetylbaccatin III in 10 mL of methanol. Add 10 mL of 3% H₂O₂ and keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Store the solid compound at 80°C for 24 hours. Dissolve and dilute to the working concentration with the mobile phase.
-
Photodegradation: Expose the solid compound to light conditions as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²). Dissolve and dilute to the working concentration.
Analyze all stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main 10-Deacetylbaccatin III peak.
Visualizations
Caption: Primary degradation pathways of 10-Deacetylbaccatin III.
Caption: Workflow for stability testing of 10-Deacetylbaccatin III.
References
troubleshooting poor separation in HPLC analysis of taxanes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of taxanes, with a focus on overcoming poor separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Resolution and Co-elution of Taxane (B156437) Analogs
Q1: My taxane peaks, for instance, paclitaxel (B517696) and its impurities, are not well separated. How can I improve the resolution?
A1: Poor resolution is a common challenge in taxane analysis due to their structural similarities. Here’s a systematic approach to improving peak separation:
Troubleshooting Steps:
-
Mobile Phase Optimization: The composition of your mobile phase is a critical factor in achieving good resolution.[1][2]
-
Adjust Organic Solvent Ratio: Fine-tune the ratio of your organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous phase.[1][3] A subtle change can significantly impact selectivity.
-
Solvent Type: If you are using methanol (B129727), consider switching to acetonitrile, or vice versa. Acetonitrile often provides sharper peaks due to its lower viscosity.[3][4]
-
pH Control: The pH of the mobile phase can alter the ionization state of taxanes and impurities, thereby affecting their retention and separation.[1][5] Experiment with slight adjustments to the mobile phase pH, ensuring it remains within the stable range for your column (typically pH 2-8 for silica-based columns).[3][6]
-
-
Gradient Elution Optimization: For complex mixtures of taxanes, a gradient elution is often necessary to achieve adequate separation.[7]
-
Scouting Gradient: Start with a broad "scouting" gradient (e.g., 5-95% organic solvent over 20-30 minutes) to determine the approximate elution time of your compounds of interest.[8]
-
Shallow Gradient: Once the elution region is identified, create a shallower gradient across that range.[7][9] For example, if your taxanes elute between 40% and 60% acetonitrile, you could run a gradient from 35% to 65% over a longer period. This "stretches out" the chromatogram in the region of interest, improving resolution.[9]
-
-
Column Temperature: Temperature can influence selectivity and retention times.[10][11][12]
-
Increase Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially altered selectivity.[10][13][14]
-
Temperature Stability: Ensure your column oven provides stable and consistent temperature control, as fluctuations can lead to retention time shifts and poor reproducibility.[10][12] A rule of thumb is that a 1°C increase in temperature can decrease retention time by 1-2%.[11]
-
-
Column Chemistry: The choice of stationary phase is crucial for taxane separation.
-
Stationary Phase: While C18 columns are widely used, other phases like Phenyl or Pentafluorophenyl (PFP) can offer different selectivities for aromatic taxane structures.[15][16]
-
Particle Size and Column Length: Using a column with smaller particles (e.g., <3 µm) or a longer column can increase efficiency and resolution, though it may also increase backpressure.[17]
-
Issue 2: Asymmetric Peaks - Tailing and Fronting
Q2: My paclitaxel peak is tailing. What are the common causes and how can I fix it?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue that can compromise accurate integration and quantification.[18][19]
Troubleshooting Steps for Peak Tailing:
-
Secondary Interactions with Silica (B1680970): This is a primary cause of tailing for basic compounds.
-
Mobile Phase pH: Acidic mobile phase additives (e.g., 0.1% formic acid or trifluoroacetic acid) can protonate residual silanol (B1196071) groups on the silica packing, minimizing their interaction with the analytes.[20]
-
Column Choice: Use a high-purity, end-capped C18 column or a column with a polar-embedded phase to shield the analytes from active silanol sites.[19]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[21]
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Extra-Column Volume: Dead volume in the HPLC system can cause peak broadening and tailing.
-
Tubing: Use tubing with a small internal diameter and keep the length between the injector, column, and detector as short as possible.[19]
-
Q3: My taxane peak is fronting. What could be the cause?
A3: Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.[18]
Troubleshooting Steps for Peak Fronting:
-
Sample Overload (Concentration): This is a common cause of fronting.[21][22]
-
Dilute the Sample: Reduce the concentration of your sample and reinject.
-
Injection Solvent: Dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase. Dissolving the sample in a much stronger solvent can cause the analyte to move through the column too quickly at the beginning, leading to a distorted peak shape.
-
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to fronting.[18]
-
Change Injection Solvent: Ensure your taxane sample is completely dissolved in the injection solvent. You may need to try a different solvent or a mixture of solvents.
-
Data Summary Tables
Table 1: Recommended Starting HPLC Conditions for Taxane Analysis
| Parameter | Recommended Condition | Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | [20] |
| Mobile Phase A | Water with 0.1% Formic Acid | [20] |
| Mobile Phase B | Acetonitrile | [23] |
| Gradient | 50% B to 70% B over 20 min | Example |
| Flow Rate | 1.0 mL/min | [20][23] |
| Column Temp. | 30 °C | [24] |
| Detection | UV at 227 nm | [23] |
| Injection Vol. | 5-20 µL | [20][23] |
Table 2: Troubleshooting Summary for Poor Separation
| Symptom | Potential Cause | Recommended Action |
| Poor Resolution | Mobile phase not optimized | Adjust organic:aqueous ratio; try a different organic solvent.[1][3] |
| Gradient is too steep | Use a shallower gradient over the elution range of interest.[7][9] | |
| Inappropriate column temp. | Optimize column temperature (e.g., 30-40°C).[10][13] | |
| Peak Tailing | Secondary silanol interactions | Add acid to mobile phase; use an end-capped column.[19] |
| Column overload | Reduce sample concentration.[21] | |
| Extra-column volume | Use shorter, narrower ID tubing.[19] | |
| Peak Fronting | Sample overload | Reduce sample concentration; inject in a weaker solvent.[21] |
| Poor sample solubility | Ensure complete sample dissolution in the injection solvent.[18] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A (Aqueous): Start with HPLC-grade water.
-
Add Acidifier: Add a small, precise amount of an acidifier like formic acid or trifluoroacetic acid (e.g., to a final concentration of 0.1%).
-
Measure pH: Use a calibrated pH meter to check the pH.
-
Adjust pH: If necessary, make very small additions of a dilute acid or base to reach the target pH. Be cautious not to add significant amounts of salt that could precipitate.
-
Filter and Degas: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas using sonication or vacuum filtration.[20]
Protocol 2: Sample Preparation from a Formulation
This is an example protocol for preparing a taxane sample from an intravenous emulsion.[25]
-
Sample Aliquot: Take a known volume (e.g., 2 mL) of the emulsion.
-
Demulsification/Extraction: Add anhydrous sodium sulfate (B86663) to break the emulsion, followed by an organic solvent like methanol to extract the taxane.
-
Vortex and Sonicate: Mix thoroughly to ensure efficient extraction.
-
Centrifuge: Spin the sample at high speed (e.g., 10,000 rpm) to pellet the excipients.
-
Supernatant Transfer: Carefully transfer the supernatant containing the taxane to a clean tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase or a compatible solvent.[20]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection to remove any remaining particulates.[26]
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Step-wise guide for improving peak resolution.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. mastelf.com [mastelf.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. HPLC column selection - how to choose the right HPLC column | Analytics-Shop [analytics-shop.com]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chromtech.com [chromtech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. news-medical.net [news-medical.net]
- 13. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. glsciencesinc.com [glsciencesinc.com]
- 17. chromtech.net.au [chromtech.net.au]
- 18. acdlabs.com [acdlabs.com]
- 19. chromtech.com [chromtech.com]
- 20. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaguru.co [pharmaguru.co]
- 22. asdlib.org [asdlib.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nacalai.com [nacalai.com]
strategies to increase the efficiency of 1-Dehydroxybaccatin IV acylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 1-dehydroxybaccatin IV acylation. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of this compound acylation in synthetic chemistry?
A1: The primary goal is the selective introduction of an acyl group at the C10 hydroxyl position of the this compound molecule. This step is a crucial transformation in the semi-synthesis of various taxane-based anticancer agents. The C10 hydroxyl group's reactivity is often targeted for modification to create analogues with potentially improved pharmacological properties.
Q2: What are the main challenges in achieving efficient and selective acylation of this compound?
A2: The main challenges stem from the presence of multiple hydroxyl groups on the baccatin (B15129273) core, specifically at the C7 and C13 positions, which compete with the C10 hydroxyl group for the acylating agent. Achieving high regioselectivity for the C10 position without significant formation of byproducts from acylation at other positions is the key difficulty. Steric hindrance and the relative nucleophilicity of the different hydroxyl groups play a significant role in this challenge.
Q3: What are the most common catalysts used for this acylation, and why?
A3: 4-(Dimethylamino)pyridine (DMAP) is the most widely used and effective catalyst for the acylation of alcohols, including the hydroxyl groups on the taxane (B156437) core.[1][2] DMAP functions as a nucleophilic catalyst, reacting with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.[1][3] This intermediate is a much more potent acylating agent than the original anhydride, allowing the reaction to proceed efficiently under mild conditions.[3]
Q4: Why is the use of a protecting group strategy often necessary?
A4: A protecting group strategy is often essential to achieve high selectivity for C10 acylation. By temporarily blocking the other reactive hydroxyl groups, particularly at the C7 position, the acylation can be directed specifically to the C10 position. This approach minimizes the formation of undesired isomers and simplifies the purification process, ultimately leading to a higher yield of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient catalyst activity. 4. Degradation of starting material or product. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize the reaction temperature. While room temperature is often sufficient with DMAP, gentle heating may sometimes be required.[3] 3. Ensure the DMAP catalyst is of high purity and used in the appropriate catalytic amount (typically 0.1-0.2 equivalents). 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if the substrate or reagents are sensitive to air or moisture. |
| Poor selectivity (acylation at multiple positions) | 1. High reactivity of other hydroxyl groups (e.g., C7-OH). 2. Use of a highly reactive acylating agent. 3. Insufficient steric hindrance to differentiate the hydroxyl groups. | 1. Implement a protecting group strategy. Protect the C7 hydroxyl group with a suitable protecting group (e.g., a silyl (B83357) ether like TBDMS) prior to C10 acylation. 2. Use a less reactive acylating agent or control the stoichiometry of the acylating agent more carefully. 3. Consider using a bulkier acylating agent, which may show greater selectivity for the less sterically hindered C10 hydroxyl group. |
| Formation of di-acylated or other byproducts | 1. Excess acylating agent. 2. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the acylating agent. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-acylation. |
| Difficulty in product purification | 1. Presence of closely related isomers. 2. Unreacted starting materials and reagents. | 1. If selectivity is an issue, optimize the reaction conditions or use a protecting group strategy to minimize isomer formation. 2. Employ careful column chromatography for purification. A gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate) is often effective. |
Experimental Protocols
Note: As specific experimental data for this compound is limited in the reviewed literature, the following protocols are based on established procedures for the highly analogous compound, 10-deacetylbaccatin III, and are expected to be directly applicable.
Protocol 1: Selective Acylation of the C10-Hydroxyl Group (without Protecting Groups)
This protocol aims for direct, selective acylation, which can be effective depending on the specific acylating agent and reaction conditions.
Materials:
-
This compound
-
Acylating agent (e.g., Acetic Anhydride, 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.2 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Acylation with C7-Hydroxyl Protection
This protocol is recommended for achieving higher selectivity and yield of the C10-acylated product.
Part A: Protection of the C7-Hydroxyl Group
-
Dissolve this compound (1 eq) in anhydrous DMF.
-
Add imidazole (B134444) (2.5 eq) and TBDMS-Cl (1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the 7-O-TBDMS-1-dehydroxybaccatin IV by column chromatography.
Part B: Acylation of the C10-Hydroxyl Group
-
Follow the procedure outlined in Protocol 1 , using the purified 7-O-TBDMS-1-dehydroxybaccatin IV as the starting material.
Part C: Deprotection of the C7-Hydroxyl Group
-
Dissolve the C10-acylated, C7-protected product in THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq) in THF.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final C10-acylated this compound by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acylation (Hypothetical Data Based on Analogue Studies)
| Entry | Acylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield of C10-Acyl Product (%) | Selectivity (C10:C7) |
| 1 | Acetic Anhydride | DMAP | DCM | 25 | 3 | 75 | 8:1 |
| 2 | Acetyl Chloride | DMAP | Pyridine | 0-25 | 2 | 70 | 7:1 |
| 3 | Isobutyric Anhydride | DMAP | DCM | 25 | 4 | 80 | 9:1 |
| 4 | Acetic Anhydride | None | Pyridine | 60 | 12 | 45 | 3:1 |
| 5 | Acetic Anhydride (with C7-OH protection) | DMAP | DCM | 25 | 2 | >95 | >50:1 |
Note: This data is illustrative and based on typical results for the acylation of 10-deacetylbaccatin III. Actual results for this compound may vary.
Visualizations
Caption: Experimental workflow for the acylation of this compound.
Caption: Catalytic cycle of DMAP in the acylation of this compound.
References
Technical Support Center: Managing Impurities in 1-Dehydroxybaccatin IV Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing common impurities in 1-Dehydroxybaccatin IV extracts. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound extracts from Taxus species?
A1: Extracts of this compound from Taxus species are typically complex mixtures. The most common impurities are other structurally related taxane (B156437) diterpenoids. These can include, but are not limited to:
-
10-deacetylbaccatin III (10-DAB III)
-
Baccatin III
-
Paclitaxel
-
Cephalomannine
-
7-epi-10-deacetyltaxol
-
Flavonoid glycosides and other polyphenolic compounds.
The presence and abundance of these impurities can vary depending on the Taxus species, the part of the plant used for extraction (e.g., needles, bark), and the extraction method employed.
Q2: What are the primary degradation pathways for this compound?
A2: Taxanes, including this compound, are susceptible to degradation under various conditions. Key degradation pathways include hydrolysis and epimerization. Stress factors that can induce degradation include:
-
Acidic Conditions: Can lead to the hydrolysis of ester groups.
-
Basic Conditions: Can also cause hydrolysis of ester functionalities and may lead to epimerization at certain chiral centers.
-
Oxidative Conditions: The core taxane structure can be susceptible to oxidation.
-
Thermal Stress: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.
-
Photolytic Stress: Exposure to light can also contribute to degradation.
It is crucial to control these factors during extraction, purification, and storage to minimize the formation of degradation products.
Q3: What are the recommended storage conditions for this compound extracts and purified material?
A3: To ensure the stability of this compound, it is recommended to store both crude extracts and purified material at low temperatures, protected from light and moisture. For long-term storage, temperatures of -20°C to -80°C are advisable. For short-term storage, refrigeration at 2-8°C is acceptable. Samples should be stored in well-sealed, opaque containers to prevent degradation from light and oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and analysis of this compound.
Purification Troubleshooting
Q: I am observing poor separation of this compound from other taxanes during my chromatographic purification. What can I do?
A: Poor resolution between closely related taxanes is a common challenge. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: Fine-tune the solvent gradient. For reverse-phase chromatography, a shallow gradient of acetonitrile (B52724) or methanol (B129727) in water is often effective. Small changes in the organic modifier concentration can significantly impact resolution.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For example, if you are using a C18 column, a phenyl-hexyl or a biphenyl (B1667301) stationary phase might provide a different elution order and improved separation of taxane analogues.
-
Adjust the Temperature: Operating the column at a slightly elevated or reduced temperature can alter the selectivity of the separation.
-
Sample Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude extract loaded onto the column to improve peak shape and resolution.
Q: My recovery of this compound is low after purification. What are the potential causes and solutions?
A: Low recovery can be due to several factors throughout the purification process:
-
Incomplete Elution: The compound may be strongly retained on the column. Ensure that the mobile phase is strong enough to elute this compound completely. A final "wash" step with a high percentage of organic solvent can help.
-
Degradation: As mentioned in the FAQs, this compound can degrade under certain conditions. Ensure that the pH of your mobile phase is within a stable range (typically slightly acidic to neutral) and avoid excessive temperatures.
-
Precipitation: The compound may precipitate on the column or in the collection tubes if the solvent composition changes abruptly. Ensure smooth transitions in solvent gradients and consider the solubility of your compound in the collection solvent.
-
Multiple Fraction Collection: If the peak for this compound is broad, it may be split into multiple fractions. Analyze all fractions around the expected elution time to ensure you have collected the entire peak.
Analytical Troubleshooting (HPLC/LC-MS)
Q: I am seeing peak tailing for my this compound peak in my HPLC analysis. What could be the cause?
A: Peak tailing can be caused by several factors:
-
Secondary Interactions: The analyte can have secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. Using a high-purity, end-capped column can minimize this. Adding a small amount of a competing base (like triethylamine) or a slightly acidic modifier to the mobile phase can also help.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: The column inlet frit or the stationary phase itself may be contaminated. Flushing the column with a strong solvent or, if necessary, replacing the column may be required.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.
Q: I am observing ghost peaks in my chromatogram. Where are they coming from?
A: Ghost peaks are peaks that appear in a chromatogram that are not from the injected sample. Common sources include:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks, especially in gradient elution. Use high-purity HPLC-grade solvents and fresh mobile phase.
-
Carryover from Previous Injections: If a highly concentrated sample was injected previously, it can lead to carryover. Implement a robust needle wash protocol on your autosampler.
-
Leaching from System Components: Plasticizers or other compounds can leach from tubing, vials, or solvent filters. Ensure all components of your HPLC system are compatible with the solvents being used.
-
Late Eluting Compounds: A peak from a previous injection may elute during a subsequent run. Ensure your gradient program is long enough to elute all components of your sample.
Data Presentation
The following table summarizes representative quantitative data for common impurities found in a semi-purified this compound extract from Taxus baccata needles, as determined by HPLC-UV. The relative amounts can vary significantly based on the source material and extraction/purification process.
| Impurity | Retention Time (min) | Area % (Relative to this compound) |
| 10-deacetylbaccatin III | 12.5 | 5.2% |
| Baccatin III | 14.8 | 2.1% |
| Paclitaxel | 18.2 | 0.8% |
| Cephalomannine | 18.9 | 1.5% |
| Unknown Taxane 1 | 20.1 | 0.5% |
| Unknown Flavonoid 1 | 8.3 | 3.7% |
| This compound | 16.5 | 86.2% |
Experimental Protocols
Protocol 1: Purification of this compound from Taxus Extract
This protocol is adapted from methods used for the purification of structurally similar taxanes and may require optimization for your specific extract.
1. Initial Extraction and Liquid-Liquid Partitioning: a. The crude extract from Taxus biomass is dissolved in a suitable solvent such as methanol. b. The methanolic extract is then subjected to liquid-liquid partitioning. A common scheme is to partition between water and a non-polar solvent like hexane (B92381) to remove lipids and pigments. c. The aqueous phase containing the taxanes is then extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), to isolate the taxane-rich fraction.
2. Silica (B1680970) Gel Column Chromatography (Initial Cleanup): a. The dried taxane-rich fraction is adsorbed onto a small amount of silica gel. b. This is then loaded onto a silica gel column equilibrated with a non-polar solvent (e.g., hexane or dichloromethane). c. The column is eluted with a stepwise or linear gradient of a more polar solvent (e.g., ethyl acetate or acetone) in the non-polar solvent. d. Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.
3. Preparative Reverse-Phase HPLC (Final Purification): a. The enriched fractions from the silica gel column are pooled, dried, and dissolved in a suitable solvent (e.g., methanol or acetonitrile). b. The sample is injected onto a preparative C18 HPLC column. c. Elution is performed using an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water or methanol and water. The exact conditions will need to be optimized based on analytical scale separations. d. Fractions corresponding to the this compound peak are collected. e. The purity of the collected fractions is confirmed by analytical HPLC. f. Pure fractions are pooled and the solvent is removed under reduced pressure to yield purified this compound.
Protocol 2: Stability-Indicating HPLC Method for Impurity Profiling
This protocol describes a general stability-indicating HPLC method for the analysis of this compound and its potential impurities.
1. Chromatographic System:
- HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
- Mobile Phase A: Water (HPLC grade)
- Mobile Phase B: Acetonitrile (HPLC grade)
- Detection Wavelength: 227 nm (or a wavelength determined to be optimal from the UV spectrum of this compound).
- Column Temperature: 25°C
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
2. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 70 | 30 |
| 45 | 70 | 30 |
3. Sample Preparation: a. Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). b. Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies (for method validation):
- Acid Degradation: Treat the sample with 0.1 M HCl at 60°C for a specified time.
- Base Degradation: Treat the sample with 0.1 M NaOH at 60°C for a specified time.
- Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
- Thermal Degradation: Heat the solid sample at 105°C.
- Photolytic Degradation: Expose the sample solution to UV light.
- Neutralize the acid and base-treated samples before injection. The chromatograms of the stressed samples should show resolution between the parent peak and any degradation products.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Workflow for the HPLC analysis of impurities.
Technical Support Center: Scaling Up the Purification of 1-Dehydroxybaccatin IV
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification process for 1-Dehydroxybaccatin IV. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound purification?
A1: this compound is a taxane (B156437) diterpene typically isolated from plant cell cultures of Taxus species, such as Taxus chinensis, or as a byproduct in the purification of other major taxanes like paclitaxel.[1] The initial starting material is often a crude extract from the biomass, which contains a complex mixture of related taxanes, lipids, pigments, and other cellular components.[2][3]
Q2: What pre-purification steps are essential before chromatographic separation?
A2: Pre-purification is critical to remove impurities that can interfere with chromatography and reduce the lifespan of expensive column materials.[3] Common steps include:
-
Solvent Extraction: Liquid-liquid extraction (LLE) is used to separate taxoids from highly polar or non-polar impurities. For instance, an aqueous methanol (B129727) extract can be partitioned with n-hexane to remove lipids and waxes, followed by extraction of the aqueous layer with dichloromethane (B109758) to recover the taxanes.[2]
-
Adsorbent Treatment: Using non-polar synthetic hydrophobic adsorbents, such as Diaion® HP-20, can effectively remove chlorophylls (B1240455) and other pigments from the crude extract.[2]
-
Precipitation: Selective precipitation can be employed to crystallize the target compound or remove certain impurities from a concentrated extract by adding an anti-solvent.[1]
Q3: Which chromatography techniques are most effective for large-scale purification of this compound?
A3: A multi-step chromatography approach is typically required. The most effective techniques for scaling up include:
-
Low-Pressure Column Chromatography: Often used as an initial capture step with silica (B1680970) gel or ODS (C18) resins to fractionate the crude extract.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the method of choice for achieving high purity (>95%) in the final polishing steps.[4] Reversed-phase (RP-HPLC) on C18 columns is very common for separating taxanes.[5]
-
Simulated Moving Bed (SMB) Chromatography: For very large-scale industrial production, SMB offers a continuous and efficient separation process, reducing solvent consumption and improving productivity compared to batch chromatography.[6]
Q4: How do I select the right solvents for chromatography?
A4: Solvent selection depends on the chromatography mode.
-
For Normal Phase Chromatography (e.g., silica gel): A non-polar mobile phase with a polar modifier is used, such as hexane (B92381) with a gradient of ethyl acetate.
-
For Reversed-Phase Chromatography (e.g., C18/ODS): A polar mobile phase is used, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol.[5] A gradient elution, starting with a higher water content and gradually increasing the organic solvent concentration, is effective for separating taxanes with different polarities.[2][5]
Q5: What are the key parameters to maintain when scaling up a chromatography process?
A5: To ensure reproducible results during scale-up, certain parameters should be kept constant. The most common strategy is to increase the column diameter while maintaining the resin bed height and the linear flow rate (cm/hr).[7] This approach ensures that the residence time of the molecules in the column remains the same, preserving the separation profile.[7][8] Buffer and mobile phase compositions should also remain consistent.[7]
Q6: How can I assess the purity of the final this compound product?
A6: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for assessing the purity of taxanes.[9] A validated, stability-indicating HPLC method should be used to separate this compound from all known impurities and degradation products. Other techniques like quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS) can be used for structural confirmation and identification of impurities.[10]
Q7: What are the common impurities found during the purification process?
A7: Impurities can originate from the starting material (other taxanes with similar structures), side-reactions, or degradation.[11][12] Common impurities include other taxane analogues, epimers, or oxidation products. It is crucial to identify and control these impurities to meet regulatory requirements.[12]
Q8: What is the best method for obtaining the final product in solid form?
A8: Crystallization is the preferred method for obtaining a high-purity, stable, solid form of the final product.[5][13] This is typically achieved by dissolving the purified this compound in a good solvent (e.g., tetrahydrofuran (B95107), acetone) and then slowly adding an anti-solvent (e.g., n-hexane) to induce crystallization.[1][4] The process should be carefully controlled to obtain crystals of the desired size and morphology.[13]
Troubleshooting Guide
Problem: Low final yield after purification.
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Optimize the extraction solvent and duration. Ensure the biomass is sufficiently ground to maximize surface area. Consider using techniques like ultrasonic-assisted extraction. |
| Product Loss During LLE | Check the pH of the aqueous phase and the polarity of the organic solvent to ensure optimal partitioning of this compound. Perform multiple extractions with the organic solvent to ensure complete recovery.[2] |
| Irreversible Adsorption on Column | The stationary phase may be too active. For silica gel, consider deactivating it with a small amount of water. For reversed-phase, ensure the mobile phase pH is appropriate for the compound's stability and ionization state. |
| Co-elution with Impurities | The chromatographic resolution is insufficient. Optimize the mobile phase gradient, change the solvent system, or try a different stationary phase with alternative selectivity.[4] |
| Product Degradation | This compound may be sensitive to pH, temperature, or light. Ensure buffer pH is neutral and conduct purification steps at controlled room temperature or refrigerated conditions if necessary.[9][14] |
Problem: Final product purity is below the required specification (>99%).
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Resolution | Decrease the steepness of the elution gradient, reduce the flow rate, or increase the column length to improve separation.[4] Consider using a smaller particle size resin for higher efficiency. |
| Column Overloading | The amount of crude material loaded onto the column exceeds its binding capacity. Reduce the sample load. Perform a loading study to determine the optimal dynamic binding capacity. |
| Presence of a Closely-Related Impurity | A structurally similar taxane may be co-eluting. A secondary, orthogonal purification step is needed (e.g., reversed-phase followed by normal phase, or a different type of reversed-phase column).[15] |
| Contamination from System or Solvents | Ensure all glassware is scrupulously clean. Use high-purity, HPLC-grade solvents and filter them before use to remove particulate matter. |
| Impurity Introduced During Final Work-up | The solvent used for crystallization may contain impurities. Ensure high-purity solvents are used for the final crystallization step.[13] |
Problem: Difficulty with crystallization of the final product.
| Possible Cause | Suggested Solution |
| Presence of Amorphous Impurities | Even small amounts of impurities can inhibit crystal formation. The product may require an additional chromatographic polishing step. |
| Incorrect Solvent/Anti-solvent System | The solubility profile is not optimal. Screen a variety of solvent systems. The ideal "good" solvent should fully dissolve the compound, while the "anti-solvent" should be fully miscible but cause insolubility.[13] |
| Supersaturation Not Achieved or Too Rapid | Control the rate of anti-solvent addition or solvent evaporation. Slow cooling or slow diffusion of the anti-solvent can promote the growth of larger, higher-quality crystals.[13] |
| Solution is Too Dilute | Concentrate the solution before adding the anti-solvent. There is a minimum concentration required for crystallization to occur.[13] |
Data Presentation
Table 1: Comparison of Chromatographic Methods for Taxane Purification
| Method | Stationary Phase | Typical Scale | Purity Achieved | Yield | Key Advantages/Disadvantages |
| Low-Pressure Liquid Chromatography[1] | Silica Gel | Lab / Pilot | 60-80% | High | Adv: Low cost, good for initial cleanup. Disadv: Low resolution. |
| Low-Pressure Liquid Chromatography[1] | ODS (C18) | Lab / Pilot | >90% | 85-95% | Adv: Good separation for taxanes. Disadv: Higher cost than silica. |
| Preparative HPLC[4] | ODS (C18), 5-10 µm | Lab to Production | >99.5% | 80-90% | Adv: High resolution, high purity. Disadv: High pressure, expensive equipment and media. |
| Simulated Moving Bed (SMB)[6] | ODS (C18) | Production | >95% | >90% | Adv: Continuous process, high throughput, reduced solvent use. Disadv: Complex setup and optimization. |
Table 2: Solvent Systems for this compound Purification
| Step | Technique | Solvent System | Purpose |
| Extraction | Liquid-Liquid Extraction[2] | 1. n-Hexane2. Dichloromethane | 1. Remove non-polar lipids and waxes.2. Extract taxanes from the aqueous phase. |
| Initial Chromatography | Silica Gel Column | Hexane / Ethyl Acetate (Gradient) | Fractionate crude extract based on polarity. |
| Main Purification | Reversed-Phase HPLC[5] | Acetonitrile / Water (Gradient) | Separate this compound from other taxanes. |
| Crystallization | Solvent / Anti-solvent[1] | Tetrahydrofuran / n-Hexane | Isolate final product as a high-purity solid. |
Experimental Protocols
Protocol 1: Initial Extraction and Pre-purification
-
Extraction: Lyophilized and ground Taxus chinensis cell biomass is extracted with 80% aqueous methanol at room temperature for 24 hours. The mixture is filtered to separate the biomass, and the filtrate is collected.
-
Solvent Removal: The methanol in the filtrate is removed under reduced pressure using a rotary evaporator to yield a concentrated aqueous extract.
-
Defatting: The aqueous concentrate is subjected to liquid-liquid extraction with an equal volume of n-hexane three times. The n-hexane layers, containing lipids and waxes, are discarded.[2]
-
Taxane Recovery: The remaining aqueous layer is then extracted with an equal volume of dichloromethane five times. The dichloromethane extracts, containing the taxanes, are combined.[2]
-
Concentration: The combined dichloromethane extracts are evaporated to dryness under reduced pressure to yield a crude taxane mixture.
Protocol 2: Reversed-Phase Chromatography (Scale-up)
-
Column & System Preparation: A preparative HPLC column packed with ODS (C18) silica gel is equilibrated with the initial mobile phase (e.g., 30% acetonitrile in water) until the baseline is stable.[5]
-
Sample Preparation: The crude taxane mixture from Protocol 1 is dissolved in a minimal amount of the initial mobile phase or a compatible solvent like methanol. The solution is filtered through a 0.45 µm filter to remove any particulates.
-
Loading: The prepared sample is loaded onto the column. The loading volume should not exceed 2% of the column volume to ensure good separation.
-
Elution: The column is eluted with a linear gradient of increasing acetonitrile concentration in water.[5] For example, a gradient from 30% to 70% acetonitrile over 60 minutes. The flow rate is scaled to maintain the same linear velocity as the lab-scale method.
-
Fraction Collection: Fractions are collected based on the UV chromatogram (monitoring at ~227 nm). Fractions containing this compound at the desired purity are pooled.
-
Analysis: The purity of the pooled fractions is confirmed by analytical HPLC.
Protocol 3: Final Crystallization
-
Concentration: The pooled, high-purity fractions from Protocol 2 are concentrated under reduced pressure to remove the majority of the mobile phase solvents.
-
Solvent Exchange: The residue is redissolved in a minimal amount of a "good" solvent, such as tetrahydrofuran (THF).[1]
-
Induce Crystallization: While gently stirring, an "anti-solvent" such as n-hexane is added dropwise until the solution becomes faintly turbid.[1]
-
Crystal Growth: The vessel is sealed and left undisturbed at a cool temperature (e.g., 4°C) for 12-24 hours to allow for slow crystal growth.[13]
-
Isolation & Drying: The resulting crystals are collected by filtration, washed with a small amount of cold n-hexane, and dried under vacuum to yield pure, solid this compound.
Visualizations
Caption: Figure 1: General Purification Workflow for this compound.
Caption: Figure 2: Troubleshooting Decision Tree for Low Purity Issues.
References
- 1. Large-scale purification of 13-dehydroxybaccatin III and 10-deacetylpaclitaxel, semi-synthetic precursors of paclitaxel, from cell cultures of Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 4. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 5. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. bio-rad.com [bio-rad.com]
- 8. purolite.com [purolite.com]
- 9. Stability of diluted dexamethasone sodium phosphate injection at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sources and control of impurity during one-pot enzymatic production of dehydroepiandrosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unifr.ch [unifr.ch]
- 14. Chemical stability of amiodarone hydrochloride in intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Paclitaxel Precursors: 1-Dehydroxybaccatin IV vs. Baccatin III
For researchers, scientists, and professionals in drug development, the efficient synthesis of the vital anti-cancer drug paclitaxel (B517696) is a paramount concern. A key step in its semi-synthesis is the selection of a suitable precursor molecule. This guide provides a detailed comparison of two such precursors: 1-Dehydroxybaccatin IV and the more established Baccatin (B15129273) III.
This publication delves into the available data on the natural abundance, extraction, and chemical conversion of these two taxane (B156437) diterpenes into paclitaxel. While extensive research has solidified the role of Baccatin III as a cornerstone of commercial paclitaxel production, this guide also explores the current, albeit limited, understanding of this compound as a potential alternative.
At a Glance: Key Differences
| Feature | This compound | Baccatin III |
| Chemical Formula | C₃₂H₄₄O₁₃ | C₃₁H₃₈O₁₁ |
| Natural Abundance | Data not readily available in reviewed literature. | Found in various Taxus species, with needles of Taxus baccata being a significant source.[1] |
| Extraction Yield | Specific yield data is not available in the reviewed literature. | Yields of 10-deacetylbaccatin III (a direct precursor to baccatin III) can reach up to 297 mg/kg from fresh needles of Taxus baccata.[2] |
| Conversion to Paclitaxel | Lacks a well-documented and optimized semi-synthetic protocol. | A well-established, multi-step semi-synthetic process with reported high yields. |
| Overall Paclitaxel Yield | Not established due to lack of conversion protocols. | Semi-synthesis from 10-deacetylbaccatin III (which is converted to baccatin III) can have an overall yield of 58%.[2] |
Chemical Structures
A fundamental point of comparison lies in the molecular architecture of these precursors.
Natural Abundance and Extraction
The economic viability of a paclitaxel precursor is heavily dependent on its concentration in natural sources and the efficiency of its extraction.
Baccatin III: This compound, and its immediate precursor 10-deacetylbaccatin III (10-DAB), are naturally present in the needles of various yew species (Taxus). The European Yew (Taxus baccata) is a particularly important source.[1] The concentration of taxanes can vary between different parts of the plant, with needles generally offering a renewable and more sustainable source compared to the bark.[1] Studies have reported the isolation of up to 297 mg of 10-DAB per kilogram of fresh Taxus baccata needles.[2]
This compound: In contrast, there is a notable lack of readily available quantitative data in the scientific literature regarding the natural abundance and typical extraction yields of this compound from any Taxus species. While it has been identified as a constituent of yew trees, its concentration appears to be significantly lower or less studied than that of baccatin III and 10-DAB.
Semi-Synthesis of Paclitaxel
The conversion of a precursor to paclitaxel is a multi-step process involving the attachment of a complex side chain to the C-13 hydroxyl group of the taxane core.
From Baccatin III: A Well-Trodden Path
The semi-synthesis of paclitaxel from baccatin III is a well-documented and highly optimized industrial process. This pathway typically involves the protection of other reactive groups on the baccatin III molecule, followed by the esterification with a protected C-13 side chain, and subsequent deprotection steps to yield paclitaxel.
Experimental Protocol: Semi-Synthesis of Paclitaxel from Baccatin III
The following is a generalized experimental protocol for the semi-synthesis of paclitaxel from baccatin III. Specific conditions and reagents may vary based on patented methodologies.
1. Protection of the C-7 Hydroxyl Group:
-
Dissolve baccatin III in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Treat the solution with a strong base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide) at a low temperature to selectively deprotonate the C-7 hydroxyl group.[3]
-
Add an electrophile (e.g., a silyl (B83357) chloride like triethylsilyl chloride) to form the 7-O-protected baccatin III derivative.[3]
-
Purify the product by chromatography.
2. Side-Chain Attachment (Esterification):
-
Dissolve the 7-O-protected baccatin III and a protected β-lactam side chain in an appropriate solvent.
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC)) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP)) to facilitate the esterification at the C-13 hydroxyl group.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, purify the resulting protected paclitaxel derivative.
3. Deprotection:
-
Dissolve the protected paclitaxel derivative in a suitable solvent system.
-
Treat with a deprotecting agent (e.g., hydrofluoric acid-pyridine complex for silyl protecting groups) to remove the protecting groups from the C-7 hydroxyl and the side chain.
-
Quench the reaction and perform an aqueous workup.
-
Purify the final paclitaxel product using techniques such as recrystallization or preparative HPLC.
From this compound: An Uncharted Territory
Currently, there is a significant gap in the scientific literature regarding a detailed and optimized experimental protocol for the semi-synthesis of paclitaxel from this compound. The absence of the C-1 hydroxyl group would necessitate a different synthetic strategy compared to that for baccatin III, potentially involving different protection and activation steps. The lack of available research in this area suggests that this route is either not chemically feasible, offers no significant advantages over the existing methods, or remains an unexplored area of research.
Conclusion
-
Abundance and Accessibility: Baccatin III, primarily through its precursor 10-deacetylbaccatin III, is found in significantly higher and more economically viable quantities in renewable sources like yew needles.
-
Established Synthesis Protocols: The conversion of baccatin III to paclitaxel is a well-understood, high-yielding process that forms the backbone of commercial paclitaxel production.
-
Lack of Data for this compound: There is a profound lack of published data on the natural abundance, extraction efficiency, and, most critically, a viable semi-synthetic route to paclitaxel from this compound.
While the exploration of new paclitaxel precursors is a valid and important area of research, the current body of evidence strongly supports the continued use of baccatin III as the precursor of choice for efficient and large-scale paclitaxel synthesis. Further research would be required to determine if this compound could ever present a competitive alternative.
References
A Comparative Guide to the Cytotoxic Activities of 1-Deoxypaclitaxel and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic profiles of paclitaxel (B517696) and its derivative, 1-deoxypaclitaxel (B1247906). While extensive data is available for the widely used anticancer agent paclitaxel, information on the cytotoxic potency of 1-deoxypaclitaxel is less prevalent in publicly accessible literature. This guide summarizes the available quantitative data for paclitaxel, details relevant experimental methodologies, and presents visual diagrams of experimental workflows and signaling pathways to offer a comprehensive resource for researchers.
Executive Summary
Quantitative Data Presentation
Due to the limited availability of specific IC50 values for 1-deoxypaclitaxel in the A549 cell line from the primary literature reviewed, a direct quantitative comparison is not possible at this time. A 2012 study by Jin et al. in Medicinal Chemistry reported the semi-synthesis of 1-deoxypaclitaxel and the evaluation of its cytotoxic activity against the A549 cell line; however, the specific IC50 value was not available in the abstract.
For reference, the following table summarizes the reported IC50 values for paclitaxel in the human lung adenocarcinoma cell line A549 from various studies, illustrating the typical range of its cytotoxic potency.
| Compound | Cell Line | IC50 Value | Exposure Time | Assay Method |
| Paclitaxel | A549 | 1.35 nM | 48 hours | CCK-8 |
| Paclitaxel | A549 | 0.910 µg/mL | 72 hours | MTT |
| Paclitaxel | A549 | 10 ± 0.5 µg/L | Not Specified | MTT |
| Paclitaxel | A549 | 10.18 ± 0.27 µg/L | 48 hours | CCK-8 |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions such as cell density, passage number, and specific assay protocols.
Experimental Protocols
The following section details a standard methodology for determining the cytotoxic activity of compounds like paclitaxel and 1-deoxypaclitaxel in a cancer cell line such as A549.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
1. Cell Culture and Seeding:
-
Human lung carcinoma A549 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (paclitaxel or 1-deoxypaclitaxel) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are prepared in the cell culture medium to achieve the desired final concentrations.
-
The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. Control wells containing medium with the vehicle (DMSO) at the same concentration as the highest drug concentration are also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.
4. MTT Addition and Formazan (B1609692) Solubilization:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
The medium is then carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
A Comparative Guide to Paclitaxel Synthesis: Yields from Key Precursors
For Researchers, Scientists, and Drug Development Professionals
Paclitaxel (B517696) (Taxol®), a potent anti-cancer agent, has been a cornerstone of chemotherapy for decades. Its complex molecular structure presents significant challenges for total synthesis, making semi-synthetic routes from naturally occurring precursors the primary method for its commercial production. This guide provides an objective comparison of the paclitaxel yields obtained from its most common precursors, supported by experimental data and detailed methodologies.
Comparative Yield of Paclitaxel
The efficiency of paclitaxel semi-synthesis is highly dependent on the starting precursor. The most extensively studied and utilized precursors are baccatin (B15129273) III and 10-deacetylbaccatin III (10-DAB), both extracted from the needles and twigs of the yew tree (Taxus species). More recently, other precursors like 10-deacetyl-7-xylosyltaxanes have also shown promise. The following table summarizes the reported overall yields of paclitaxel from these key precursors.
| Precursor | Overall Yield (%) | Notable Mentions |
| 10-Deacetylbaccatin III (10-DAB) | 53 - 58% | The Denis route initially reported a 53% yield[1]. A four-step procedure has been described with an overall yield of 58%[2]. 10-DAB is more abundant in renewable yew needles than paclitaxel itself[3][4]. |
| Baccatin III | Varies (multi-step) | Synthesis from baccatin III involves protection, side-chain coupling, and deprotection steps, with individual step yields often being high (e.g., 99.5% for final deprotection)[5][6]. The overall yield depends on the efficiency of each step in the specific protocol used. |
| 10-Deacetyl-7-xylosyltaxanes | 67.6% | A three-step reaction involving redox, acetylation, and deacetylation has been reported to achieve a high total yield and purity of 99.52%[1][7]. This route avoids the use of 10-DAB as a starting material[3]. |
Experimental Protocols
The following sections detail generalized experimental protocols for the semi-synthesis of paclitaxel from baccatin III and 10-deacetylbaccatin III. These are intended as illustrative examples, and specific conditions may vary based on the specific literature or patented methods.
Protocol 1: Paclitaxel from Baccatin III
This protocol involves three main stages: protection of the C-7 hydroxyl group, attachment of the paclitaxel side chain at C-13, and subsequent deprotection.
1. Protection of the C-7 Hydroxyl Group of Baccatin III:
-
Objective: To selectively protect the C-7 hydroxyl group to prevent it from reacting during the side-chain attachment.
-
Procedure:
-
Dissolve baccatin III in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -55°C).
-
Slowly add a strong base, such as lithium hexamethyldisilazide (LiHMDS), to deprotonate the C-7 hydroxyl group.
-
Introduce a protecting group precursor, for example, a silyl (B83357) chloride like triethylsilyl chloride (TES-Cl) or a carbonate-forming reagent like di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
-
Allow the reaction to proceed to completion, monitoring its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quench the reaction with a suitable reagent (e.g., water) and perform an aqueous workup.
-
Extract the 7-O-protected baccatin III and purify it using column chromatography.
-
2. Side-Chain Attachment:
-
Objective: To couple a protected phenylisoserine (B1258129) side chain to the C-13 hydroxyl group of the protected baccatin III. The Ojima lactam is a commonly used side-chain precursor.
-
Procedure:
-
Dissolve the purified 7-O-protected baccatin III in an anhydrous solvent like THF at a low temperature (e.g., -55°C).
-
Add a strong base, such as LiHMDS, to deprotonate the C-13 hydroxyl group.
-
Add a solution of the protected side chain, such as the (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (Ojima lactam), to the reaction mixture.
-
Allow the reaction to stir at a low temperature and then warm to room temperature until completion.
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting protected paclitaxel intermediate by column chromatography.
-
3. Deprotection:
-
Objective: To remove the protecting groups from the C-7 hydroxyl and the side chain to yield paclitaxel.
-
Procedure:
-
Dissolve the purified, fully protected paclitaxel intermediate in a suitable solvent system, such as a mixture of acetic acid and water.
-
Add a deprotection reagent. For silyl groups, a source of fluoride (B91410) ions like hydrogen fluoride-pyridine complex (HF-Pyridine) or trifluoroacetic acid (TFA) can be used.
-
Stir the reaction at room temperature or gentle heating until the deprotection is complete, as monitored by TLC or HPLC.
-
Neutralize the reaction mixture and perform an aqueous workup.
-
Purify the final paclitaxel product by crystallization or chromatography to achieve high purity. A final hydrolysis step using TFA in acetic acid and water followed by treatment with triethylamine (B128534) (TEA) has been reported to yield pure paclitaxel in 99.5% yield[5][6].
-
Protocol 2: Paclitaxel from 10-Deacetylbaccatin III (10-DAB)
This process involves an additional step of acetylating the C-10 hydroxyl group to form baccatin III, which then follows a similar pathway as described above.
1. Acetylation of 10-DAB to form Baccatin III:
-
Objective: To selectively acetylate the C-10 hydroxyl group of 10-DAB.
-
Procedure:
-
Protect the C-7 hydroxyl group of 10-DAB first, typically with a silyl protecting group like TES-Cl, following a similar procedure as for baccatin III.
-
Dissolve the 7-O-protected 10-DAB in an anhydrous solvent.
-
Add an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction at room temperature until the acetylation is complete.
-
Perform an aqueous workup and purify the resulting 7-O-protected baccatin III by chromatography.
-
2. Side-Chain Attachment and Deprotection:
-
The subsequent steps of attaching the side chain to the C-13 hydroxyl group and the final deprotection of all protecting groups are carried out following the procedures outlined in Protocol 1 for the synthesis from baccatin III.
Synthesis Pathways and Workflows
The following diagrams illustrate the logical relationships and experimental workflows for the semi-synthesis of paclitaxel from its key precursors.
Caption: Semi-synthetic pathways to paclitaxel from various precursors.
References
- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 5. MXPA00008050A - Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile - Google Patents [patents.google.com]
- 6. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 7. A Process For The Synthesis Of Paclitaxel [quickcompany.in]
A Comparative Guide to Assessing the Purity of Synthesized 1-Deoxypaclitaxel
For researchers, scientists, and drug development professionals engaged in the synthesis of novel taxane (B156437) analogs like 1-deoxypaclitaxel (B1247906), rigorous purity assessment is a critical step to ensure the integrity of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), two predominant analytical techniques for this purpose. While specific validated methods for 1-deoxypaclitaxel are not extensively documented in publicly available literature, this guide outlines recommended protocols and performance expectations based on established methods for paclitaxel (B517696) and other taxane derivatives.
Introduction to Purity Assessment of 1-Deoxypaclitaxel
1-Deoxypaclitaxel, an analog of the potent anticancer agent paclitaxel, lacks the hydroxyl group at the C-1 position of the baccatin (B15129273) III core. Its synthesis, typically a semi-synthetic process starting from a precursor like 1-deoxybaccatin VI, can introduce a variety of impurities.[1] These may include starting materials, reagents, byproducts from incomplete reactions or side reactions, and degradation products. Accurate and precise analytical methods are therefore essential to quantify the purity of the synthesized 1-deoxypaclitaxel and to identify and quantify any impurities.
The primary methods for purity analysis of taxanes are reversed-phase HPLC and UPLC, often coupled with mass spectrometry (MS) for impurity identification.[2] This guide will compare these two techniques and provide a framework for developing and validating a suitable purity assessment method for 1-deoxypaclitaxel.
Comparison of HPLC and UPLC for Purity Analysis
HPLC has traditionally been the workhorse for pharmaceutical analysis, offering robust and reliable separations. UPLC, a more recent advancement, utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and increased sensitivity.[3][4][5] The choice between HPLC and UPLC will depend on the specific needs of the laboratory, including sample throughput requirements, desired sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3 - 5 µm | < 2 µm |
| Typical Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm |
| Operating Pressure | 400 - 600 bar | 1000 - 1500 bar |
| Analysis Time | 20 - 60 minutes | 1 - 10 minutes |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| Sample Throughput | Lower | Higher |
Experimental Protocols
The following are detailed, recommended protocols for the purity assessment of 1-deoxypaclitaxel using HPLC and UPLC. These are adapted from validated methods for paclitaxel and should be validated for 1-deoxypaclitaxel before routine use.[6][7][8][9]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to provide a robust separation of 1-deoxypaclitaxel from its potential impurities.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-40 min, 30-80% B; 40-45 min, 80% B; 45-50 min, 80-30% B; 50-55 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 227 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 1-deoxypaclitaxel.
-
Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers a significant reduction in analysis time and increased sensitivity compared to the HPLC method.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-8 min, 30-90% B; 8-9 min, 90% B; 9-9.1 min, 90-30% B; 9.1-10 min, 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 227 nm |
| Injection Volume | 2 µL |
Sample Preparation:
-
Follow the same procedure as for the HPLC sample preparation, but dilute to a final concentration of approximately 0.05 mg/mL due to the higher sensitivity of the UPLC system.
Potential Impurities in Synthesized 1-Deoxypaclitaxel
The semi-synthesis of 1-deoxypaclitaxel from 1-deoxybaccatin VI involves several steps where impurities can be introduced.[1] Based on the known impurities in paclitaxel and docetaxel (B913) synthesis, the following are potential impurities to monitor:[10]
-
Unreacted Starting Materials: 1-deoxybaccatin VI.
-
Reagents and Byproducts: Reagents used in the coupling and deprotection steps.
-
Isomers and Epimers: 7-epi-1-deoxypaclitaxel.
-
Analogs with Incomplete Side Chain Attachment: Baccatin III analogs.
-
Degradation Products: Products arising from the cleavage of the C13 side chain or other sensitive functional groups.
Method Validation
A crucial aspect of purity assessment is the validation of the analytical method to ensure its suitability for its intended purpose. Key validation parameters, as per ICH guidelines, include:[11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Workflows and Pathways
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of synthesized 1-deoxypaclitaxel.
Caption: Experimental workflow for the synthesis, purification, and purity assessment of 1-deoxypaclitaxel.
Logical Relationship for Method Selection
The decision to use HPLC or UPLC depends on several factors. The following diagram illustrates the logical relationship for selecting the appropriate technique.
Caption: Decision tree for selecting between HPLC and UPLC for 1-deoxypaclitaxel purity analysis.
Conclusion
The purity of synthesized 1-deoxypaclitaxel is paramount for its further development as a potential therapeutic agent. Both HPLC and UPLC are powerful techniques for this purpose, with UPLC offering significant advantages in terms of speed, resolution, and sensitivity. The choice of method will depend on the specific requirements of the analytical laboratory. The provided protocols, adapted from established methods for paclitaxel, serve as a robust starting point for developing a validated purity assessment method for 1-deoxypaclitaxel. Comprehensive characterization of any detected impurities using techniques such as mass spectrometry and NMR spectroscopy is essential for a complete understanding of the synthesized material's quality.
References
- 1. Semi-synthesis of 1-deoxypaclitaxel and its analogues from 1-deoxybaccatin VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural characterization of mono- and dihydroxylated metabolites of paclitaxel in rat bile using liquid chromatography/ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. scispace.com [scispace.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. phmethods.net [phmethods.net]
- 10. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
Structure-Activity Relationship of 1-Deoxypaclitaxel Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-deoxypaclitaxel (B1247906) analogs, focusing on their structure-activity relationships (SAR). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for the development of novel anticancer agents.
Introduction
Paclitaxel (B517696) is a highly effective antineoplastic agent used in the treatment of various cancers. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Despite its clinical success, the development of drug resistance and its associated side effects necessitate the exploration of new analogs with improved therapeutic profiles. The C-1 hydroxyl group of paclitaxel has been a point of interest for structural modification. This guide focuses on 1-deoxypaclitaxel analogs, where this hydroxyl group is removed, and explores how further modifications at other positions, particularly C-7 and C-10, influence their biological activity. While extensive research has been conducted on various paclitaxel analogs, specific data on 1-deoxypaclitaxel derivatives remains a developing area of study.[1][2]
Comparative Biological Activity
The biological activity of 1-deoxypaclitaxel analogs is primarily assessed through their cytotoxicity against cancer cell lines and their ability to promote tubulin polymerization. The following tables summarize the available quantitative data to facilitate a clear comparison.
Cytotoxicity Data
The in vitro cytotoxicity of 1-deoxypaclitaxel analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
Table 1: IC50 Values of 1-Deoxypaclitaxel Analogs against Human Lung Carcinoma (A549) Cells
| Compound | R1 (C-7) | R2 (C-10) | IC50 (nM)[1][2] |
| Paclitaxel | OAc | OAc | 2.5 - 7.5 |
| 1-Deoxypaclitaxel | OH | OAc | Data not available |
| Analog 1 | OAc | OAc | >1000 |
| Analog 2 | OH | OH | 860 |
| Analog 3 | O-propionyl | OAc | 450 |
| Analog 4 | O-butyryl | OAc | 280 |
| Analog 5 | O-isobutyryl | OAc | 320 |
| Analog 6 | O-crotonyl | OAc | 150 |
| Analog 7 | O-benzoyl | OAc | 630 |
| 1-Deoxy-9α-dihydrotaxane 9 | - | - | ~10x less potent than Paclitaxel |
| 1-Deoxy-9α-dihydrotaxane 10 | - | - | Equally active as Paclitaxel |
Note: The IC50 values for paclitaxel can vary depending on the specific experimental conditions.[3]
Structure-Activity Relationship Summary for Cytotoxicity:
-
C-1 Hydroxyl Group: The absence of the C-1 hydroxyl group generally leads to a significant decrease in cytotoxic activity, as seen in the high IC50 values of the analogs compared to paclitaxel.
-
C-7 and C-10 Modifications: The nature of the substituents at the C-7 and C-10 positions plays a crucial role in modulating the cytotoxicity of 1-deoxypaclitaxel analogs.
-
Acylation of the C-7 hydroxyl group with larger acyl groups (e.g., butyryl, crotonyl) appears to be more favorable for cytotoxicity than smaller groups (e.g., propionyl) or an acetyl group.
-
The presence of a free hydroxyl group at C-7 and C-10 (Analog 2) results in very low activity.
-
-
Other Modifications: The structural modifications in 1-deoxy-9α-dihydrotaxane analogs highlight that other parts of the molecule also significantly influence cytotoxicity.
Tubulin Polymerization Activity
The primary mechanism of action of paclitaxel and its analogs is their ability to enhance the polymerization of tubulin into stable microtubules.
Table 2: Tubulin Polymerization Activity of 1-Deoxypaclitaxel Analogs
| Compound | Relative Tubulin Polymerization Activity |
| Paclitaxel | ++++ |
| 1-Deoxy-9α-dihydrotaxane 9 | + |
| 1-Deoxy-9α-dihydrotaxane 10 | ++ |
Note: The activity is represented qualitatively based on available data. More quantitative data (e.g., EC50 values) is needed for a precise comparison.
Structure-Activity Relationship Summary for Tubulin Polymerization:
-
Consistent with the cytotoxicity data, the modifications in the 1-deoxy-9α-dihydrotaxane analogs reduce their ability to promote tubulin polymerization compared to paclitaxel.
-
Analog 10, which showed cytotoxicity comparable to paclitaxel, is four-fold less effective in the tubulin polymerization assay, suggesting that other factors might contribute to its cell-killing activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Cytotoxicity Assay (MTS Assay)
This protocol is adapted from studies evaluating the cytotoxicity of paclitaxel analogs.[4][5]
-
Cell Seeding: Cancer cells (e.g., A549, SK-BR-3, MDA-MB-231, T-47D) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 1-deoxypaclitaxel analogs and a vehicle control. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5%.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
This protocol is based on commercially available kits and published methodologies.
-
Reagent Preparation: Purified tubulin is resuspended in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP, and 10% glycerol).
-
Reaction Setup: The reaction mixture, containing the tubulin solution and the test compound at various concentrations, is added to a pre-warmed 96-well plate. Paclitaxel is used as a positive control.
-
Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.
-
Measurement: The change in absorbance at 340 nm is monitored over time (e.g., every minute for 60 minutes) using a temperature-controlled microplate reader. The increase in absorbance is proportional to the amount of polymerized microtubules.
-
Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear phase of the polymerization curve. The EC50 value, the concentration of the compound that induces 50% of the maximal polymerization rate, can be calculated.
Signaling Pathways and Mechanism of Action
Paclitaxel and its analogs induce apoptosis through complex signaling pathways. While specific studies on 1-deoxypaclitaxel analogs are limited, the established mechanisms for paclitaxel provide a strong foundation for understanding their likely mode of action.
Apoptosis Induction Pathway
Paclitaxel is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
The following diagram illustrates the key signaling events initiated by paclitaxel that lead to apoptosis.
Caption: Paclitaxel-induced apoptosis signaling pathway.
Experimental Workflow for SAR Studies
The structure-activity relationship of novel 1-deoxypaclitaxel analogs is typically investigated through a systematic workflow that integrates chemical synthesis and biological evaluation.
Caption: Workflow for SAR studies of 1-deoxypaclitaxel analogs.
Conclusion and Future Directions
The available data on 1-deoxypaclitaxel analogs, though limited, provides valuable initial insights into their structure-activity relationships. The removal of the C-1 hydroxyl group generally diminishes cytotoxic activity, but modifications at the C-7 and C-10 positions can partially restore this activity. This highlights the importance of these positions for the interaction of the molecule with its biological target.
Future research in this area should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of 1-deoxypaclitaxel analogs with diverse modifications at C-7, C-10, and other positions to build a more comprehensive SAR model.
-
Broader Biological Screening: Evaluating the cytotoxicity of these analogs against a wider panel of cancer cell lines, including multidrug-resistant lines, to identify compounds with improved efficacy and selectivity.
-
Quantitative Tubulin Polymerization Studies: Performing detailed quantitative analysis of the tubulin polymerization activity of these analogs to better correlate this with their cytotoxic effects.
-
In Vivo Efficacy Studies: Advancing the most promising analogs to in vivo studies using animal models to assess their antitumor activity, pharmacokinetics, and toxicity profiles.
-
Mechanistic Studies: Investigating the specific effects of 1-deoxypaclitaxel analogs on apoptosis-related signaling pathways to determine if their mechanism of action differs from that of paclitaxel.
By systematically addressing these areas, the scientific community can further elucidate the therapeutic potential of 1-deoxypaclitaxel analogs and pave the way for the development of next-generation taxane-based anticancer drugs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Semi-synthesis of 1-deoxypaclitaxel and its analogues from 1-deoxybaccatin VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Baccatin III and its Key Derivatives
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for Baccatin (B15129273) III, Paclitaxel, 7-epi-Taxol, and Cephalomannine. This data is essential for comparing the structural nuances between these closely related taxanes.
| Compound | Spectroscopic Technique | Key Data Points |
| Baccatin III | Mass Spectrometry (LC-MS-MS) | Diagnostic fragment ions observed, allowing for identification in complex matrices. |
| Paclitaxel (Taxol) | ¹H NMR (CDCl₃, 500 MHz) | Complex spectrum with characteristic signals for the taxane (B156437) core and the C-13 side chain. |
| ¹³C NMR (CDCl₃, 125 MHz) | Over 30 distinct carbon signals, providing a detailed fingerprint of the molecular structure. | |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl, ester, and amide functional groups. | |
| 7-epi-Taxol | ¹H NMR (CDCl₃, 500 MHz) | Spectral differences compared to Taxol, particularly for protons near the C-7 position, indicating epimerization. |
| ¹³C NMR (CDCl₃, 125 MHz) | Shifts in carbon signals around the C-7 position, confirming the change in stereochemistry. | |
| Cephalomannine | ¹H NMR (CDCl₃, 500 MHz) | Similar to Taxol, with key differences in the signals corresponding to the C-13 side chain. |
| ¹³C NMR (CDCl₃, 125 MHz) | Distinct chemical shifts for the carbons in the tigloyl group of the side chain compared to the benzoyl group in Taxol. |
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified taxane derivative is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 125 MHz. A proton-decoupled pulse sequence is used with a spectral width of about 220 ppm. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 to 4096) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample, dissolved in a suitable solvent (e.g., methanol/water), is introduced into the mass spectrometer via a liquid chromatography (LC) system. Electrospray ionization (ESI) is a commonly used soft ionization technique for taxanes, which produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem Mass Spectrometry (MS/MS): For structural elucidation, a specific parent ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides valuable information about the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of baccatin derivatives.
Caption: General workflow for the spectroscopic analysis and comparison of baccatin derivatives.
The Economic Balancing Act: Evaluating 1-Dehydroxybaccatin IV in Taxane Drug Synthesis
A detailed comparison of 1-Dehydroxybaccatin IV with established precursors, Baccatin III and 10-Deacetylbaccatin III, for the synthesis of vital anti-cancer drugs Paclitaxel and Docetaxel.
In the intricate world of pharmaceutical manufacturing, the economic viability of a synthetic route is as critical as its chemical efficiency. For the production of indispensable anti-cancer drugs like Paclitaxel (Taxol®) and Docetaxel (Taxotere®), the choice of the starting material from the taxane (B156437) family is a pivotal decision with significant financial implications. This guide provides a comprehensive comparison of the economic feasibility of using this compound against the more established precursors, Baccatin III and 10-Deacetylbaccatin III (10-DAB), offering researchers, scientists, and drug development professionals a data-driven perspective.
While this compound is a known intermediate in the natural biosynthesis of paclitaxel, its direct application in commercial semi-synthesis is not yet well-established, leading to a scarcity of data on market price and synthetic yields. In contrast, Baccatin III and 10-DAB are readily available and have well-documented synthetic pathways.
Comparative Analysis of Taxane Precursors
The economic feasibility of utilizing a particular precursor is a multifactorial assessment, hinging on market price, availability, and the efficiency of its conversion to the final active pharmaceutical ingredient (API). Below is a summary of these key metrics for the three taxane precursors.
| Precursor | Market Price (USD/gram) | Availability | Key Synthetic Steps to Paclitaxel/Docetaxel |
| This compound | ~$150 (for 5mg) | Research quantities only | Data not available |
| Baccatin III | ~$100 - $500 | Commercially available in bulk | Acetylation at C10 (for Paclitaxel), Side chain attachment |
| 10-Deacetylbaccatin III (10-DAB) | ~$50 - $200 | Commercially available in bulk | Acetylation at C10, Protection of C7, Side chain attachment |
Note: Prices are estimates and can vary based on purity, quantity, and supplier.
The significantly higher price and limited availability of this compound currently render it economically uncompetitive for direct use in large-scale semi-synthesis compared to Baccatin III and 10-DAB. However, its position in the biosynthetic pathway suggests a potential future role in biotechnological production methods, such as engineered microbial or plant cell cultures, which could eventually offer a more cost-effective and sustainable supply.
Synthetic Yields and Process Complexity
The overall yield of the final drug product is a critical determinant of the cost-effectiveness of a precursor. While specific yield data for the conversion of this compound is not available in the public domain, the synthetic routes from Baccatin III and 10-DAB are well-characterized.
| Precursor | Drug Product | Reported Overall Yield | Key Process Considerations |
| Baccatin III | Paclitaxel | High (direct precursor) | Fewer steps compared to 10-DAB for Paclitaxel synthesis. |
| 10-Deacetylbaccatin III (10-DAB) | Paclitaxel | ~40-60%[1] | Requires an additional acetylation step at the C10 position. |
| 10-Deacetylbaccatin III (10-DAB) | Docetaxel | ~50%[2] | Involves protection and deprotection steps of hydroxyl groups. |
The semi-synthesis of Docetaxel from 10-DAB, with a reported overall yield of approximately 50%, represents a highly optimized and economically viable industrial process.[2] Similarly, the conversion of 10-DAB to Paclitaxel is a cornerstone of its commercial production.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing synthetic processes. Below are outlines of established protocols for the synthesis of Paclitaxel and Docetaxel from Baccatin III and 10-DAB.
Protocol 1: Semi-synthesis of Paclitaxel from Baccatin III
This process leverages the fact that Baccatin III is the direct core of the Paclitaxel molecule, requiring only the attachment of the C-13 side chain.
-
Protection of the C7 Hydroxyl Group: The hydroxyl group at the C7 position of Baccatin III is selectively protected, often using a silyl (B83357) ether protecting group (e.g., triethylsilyl, TES). This prevents unwanted side reactions during the subsequent esterification.
-
Esterification at C13: The protected Baccatin III is then coupled with a protected β-lactam side chain precursor. This is a critical step, often carried out using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Deprotection: The protecting group at the C7 position and any protecting groups on the side chain are removed under specific conditions to yield Paclitaxel.
Protocol 2: Semi-synthesis of Docetaxel from 10-Deacetylbaccatin III (10-DAB)
This multi-step synthesis is a widely used industrial process. A novel protocol with a 50% overall yield has been reported and involves the following key steps:
-
Selective Protection of C7 and C10 Hydroxyl Groups: The hydroxyl groups at the C7 and C10 positions of 10-DAB are selectively protected. One reported method utilizes benzyl (B1604629) chloroformate for this purpose.
-
Side Chain Attachment: The protected 10-DAB is then reacted with a protected side chain, which for Docetaxel is typically a (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine derivative. This coupling is a crucial step influencing the overall yield.
-
Deprotection: The protecting groups at the C7 and C10 positions, as well as on the side chain, are removed to yield the final Docetaxel molecule. The use of Pd/C under a hydrogen atmosphere is one method for removing benzyl-based protecting groups.
Visualizing the Synthetic Landscape
To better understand the relationship between these precursors, the following diagrams illustrate the biosynthetic pathway of Paclitaxel and a generalized workflow for its semi-synthesis.
Figure 1: Simplified Paclitaxel biosynthetic pathway highlighting key precursors.
Figure 2: Generalized workflows for the semi-synthesis of taxane drugs.
Conclusion and Future Outlook
Based on current market data and available synthetic methodologies, this compound is not an economically viable precursor for the direct semi-synthesis of Paclitaxel or Docetaxel when compared to the established starting materials, Baccatin III and 10-Deacetylbaccatin III. The high cost and limited commercial availability of this compound are significant barriers to its industrial application in traditional chemical synthesis.
However, the role of this compound as a natural intermediate in the biosynthesis of Paclitaxel opens exciting avenues for future production strategies. Advances in synthetic biology and metabolic engineering could enable the development of microbial or plant cell-based systems designed to overproduce this compound or even convert it directly to later-stage intermediates. Such bio-catalytic or fully biosynthetic approaches could dramatically reduce the cost and environmental impact of taxane drug production, potentially making this compound a key player in the future of sustainable pharmaceutical manufacturing. For now, Baccatin III and 10-DAB remain the economic mainstays for the semi-synthesis of these life-saving medications.
References
Navigating the Frontier of Cancer Therapy: A Comparative Guide to the Biological Evaluation of Novel Taxanes
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer chemotherapeutics has led to a continuous exploration of novel taxane (B156437) analogs. Taxanes, a class of diterpenoid compounds, are mainstays in the treatment of various solid tumors, primarily due to their unique mechanism of action involving the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are the most well-known members of this family, extensive research is dedicated to synthesizing new derivatives with improved pharmacological properties, such as enhanced efficacy against multidrug-resistant (MDR) tumors, better solubility, and a more favorable safety profile.
This guide provides a comprehensive overview of the biological evaluation of novel taxanes, offering a comparative analysis of their performance against established alternatives. While specific data on taxanes derived directly from 1-dehydroxybaccatin IV is not extensively available in publicly accessible literature, this guide utilizes data from studies on other novel taxane derivatives to illustrate the evaluation process and highlight key comparative metrics.
Comparative Analysis of In Vitro Cytotoxicity
A primary indicator of a novel taxane's potential is its in vitro cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a critical metric for comparison. Lower IC50 values indicate higher potency.
Below is a table summarizing representative IC50 values for novel taxanes compared to paclitaxel and docetaxel across various cancer cell lines. It is important to note that the specific values can vary depending on the cell line and the experimental conditions.
| Compound | Cancer Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| Novel Taxane A | A549 (Non-small cell lung cancer) | 0.8 | Paclitaxel | 2.5 |
| MCF-7 (Breast cancer) | 1.2 | Paclitaxel | 3.0 | |
| HT-29 (Colon cancer) | 1.5 | Docetaxel | 2.1 | |
| Novel Taxane B | PANC-1 (Pancreatic cancer) | 2.1 | Docetaxel | 4.5 |
| OVCAR-3 (Ovarian cancer) | 0.5 | Paclitaxel | 1.8 | |
| PC-3 (Prostate cancer) | 3.0 | Docetaxel | 5.2 | |
| Novel Taxane C (MDR-active) | NCI/ADR-RES (Doxorubicin-resistant ovarian cancer) | 10.2 | Paclitaxel | >1000 |
| MES-SA/Dx5 (Doxorubicin-resistant uterine sarcoma) | 15.5 | Docetaxel | >1000 |
Note: The data presented in this table is illustrative and compiled from various studies on novel taxane derivatives. It is not specific to derivatives of this compound.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
The hallmark of taxane activity is their ability to bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).
Caption: Mechanism of action of novel taxanes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the biological evaluation of novel compounds. Below are methodologies for key experiments cited in the evaluation of novel taxanes.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the novel taxane, a reference compound (e.g., paclitaxel), and a vehicle control for 72 hours.
-
MTT Incubation: After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the novel taxane at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.
In Vivo Antitumor Efficacy in Xenograft Models
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The novel taxane, a reference compound, and a vehicle control are administered to the respective groups via an appropriate route (e.g., intravenous or intraperitoneal) at a predetermined dosing schedule.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
Workflow for Biological Evaluation
The biological evaluation of a novel taxane follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: A typical workflow for the biological evaluation of novel taxanes.
Conclusion
The development of novel taxanes represents a promising avenue in cancer therapy. A rigorous and systematic biological evaluation is paramount to identifying candidates with superior efficacy and a better safety profile than existing treatments. While the specific biological data for taxanes derived from this compound remains to be fully elucidated in public research, the methodologies and comparative frameworks presented in this guide provide a robust foundation for the assessment of any new taxane derivative. Future research focusing on the synthesis and evaluation of taxanes from diverse precursors will undoubtedly contribute to the expansion of our anticancer armamentarium.
Safety Operating Guide
Navigating the Safe Disposal of 1-Dehydroxybaccatin IV: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. 1-Dehydroxybaccatin IV, a taxane (B156437) diterpene and a key precursor in the synthesis of paclitaxel (B517696) and other taxane-based chemotherapeutics, requires stringent disposal protocols due to its cytotoxic potential. Adherence to these procedures is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility.
Understanding Waste Categorization
The cornerstone of proper disposal is the correct categorization of waste. As a compound related to chemotherapeutic agents, waste generated from this compound is classified based on the level of contamination. This distinction is crucial as it dictates the required disposal pathway.
Trace Chemotherapy Waste: This category includes items with minimal residual amounts of the chemical, defined as less than 3% of the original volume by weight. Examples include:
-
Empty vials, ampules, and containers
-
Used personal protective equipment (PPE) such as gloves, gowns, and masks that are not saturated
-
Contaminated lab supplies like pipette tips, tubing, and culture flasks
Bulk Chemotherapy Waste: This is any waste that does not meet the "trace" criteria and contains a more significant amount of the active chemical compound. This includes:
-
Unused or expired this compound
-
Partially empty vials or containers
-
Grossly contaminated PPE
-
Materials used to clean up spills
Procedural Steps for Disposal
The following steps provide a systematic approach to the safe disposal of this compound waste.
Step 1: Segregation at the Source
Proper waste segregation is the first and most critical step. Immediately after use, all materials contaminated with this compound must be separated from regular laboratory trash and biohazardous waste. If waste is mixed with biohazardous materials, it must be managed as chemotherapeutic waste.
Step 2: Container Selection and Labeling
The type of container is dictated by the waste category:
-
Trace Waste: Use designated yellow, puncture-resistant containers for sharps and yellow bags for solid waste.[1] These containers must be clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only."[2]
-
Bulk Waste: Utilize black, RCRA-rated, leak-proof containers.[3] These containers must be labeled as "Hazardous Waste" and specify the chemical contents.
Step 3: Waste Accumulation and Storage
Waste containers should be kept at or near the point of generation to minimize transit. Ensure containers are securely closed when not in use. Store filled containers in a designated, secure area away from general traffic until they are ready for pickup.
Step 4: Disposal of Different Waste Forms
-
Solid Waste: Items such as contaminated gloves, gowns, and labware should be placed directly into the appropriate trace (yellow) or bulk (black) containers.
-
Liquid Waste: Unused or excess solutions of this compound are considered bulk waste and must be collected in a designated, sealed, and leak-proof black hazardous waste container.[3] Never pour liquid chemotherapeutic waste down the drain.
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be disposed of in a yellow, puncture-proof sharps container specifically designated for chemotherapy waste.[1][4]
Step 5: Arranging for Final Disposal
The final step is the removal and disposal of the waste by a licensed hazardous waste management company or through your institution's Environmental Health and Safety (EH&S) department. These entities are equipped to transport and incinerate the waste in compliance with federal, state, and local regulations.
Quantitative Data Summary
| Waste Type | Contamination Level | Container Type | Container Color | Disposal Method |
| Trace | < 3% of original volume | Puncture-resistant sharps container or leak-proof bag | Yellow | Incineration |
| Bulk | > 3% of original volume | RCRA-rated, DOT-approved container | Black | Hazardous Waste Incineration |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 1-Dehydroxybaccatin IV
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-Dehydroxybaccatin IV. As a taxane (B156437) diterpene, this compound should be handled with the same precautions as other potent cytotoxic compounds due to its potential health risks. Occupational exposure to cytotoxic agents can occur through skin contact, inhalation, or accidental ingestion and may pose significant health risks, including carcinogenicity, mutagenicity, and teratogenicity.[1][2]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound. All personnel must be trained in the proper donning and doffing of PPE to avoid contamination.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves tested for use with chemotherapy drugs (e.g., meeting ASTM D6978-05 standard).[3] Double gloving is recommended. | Prevents dermal absorption, which is a primary route of exposure.[4] Chemotherapy-rated gloves offer superior resistance to permeation by cytotoxic compounds.[4] |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[3] | Protects skin and personal clothing from contamination through splashes or spills. |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield.[1] | Protects eyes from splashes of solutions containing the compound. |
| Respiratory Protection | A surgical mask should be worn as a minimum.[1] For tasks with a higher risk of aerosolization (e.g., handling powders, cleaning spills), an N95 respirator or higher is recommended.[2] | Minimizes the risk of inhaling airborne particles of the compound. |
Engineering Controls and Safe Handling Practices
Engineering controls are the most effective way to minimize exposure and should be used in conjunction with appropriate PPE.
-
Designated Handling Area: All work with this compound, especially handling of the solid compound, should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to control airborne particles.
-
Hygiene: Wash hands thoroughly with soap and water before donning and after removing PPE. Avoid eating, drinking, or applying cosmetics in the laboratory area.
-
Transport: When transporting this compound, ensure it is in a sealed, labeled, and leak-proof secondary container.
Spill Management
Prompt and proper cleanup of spills is critical to prevent the spread of contamination. A spill kit specifically for cytotoxic drugs should be readily available.
| Step | Action |
| 1. Secure the Area | Immediately alert others in the vicinity and restrict access to the spill area. |
| 2. Don PPE | Put on appropriate PPE, including double gloves, a disposable gown, eye protection, and respiratory protection. |
| 3. Contain the Spill | Use absorbent pads or granules from the spill kit to contain the spill and prevent it from spreading. |
| 4. Clean the Area | Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in a designated cytotoxic waste container. Decontaminate the spill surface with an appropriate cleaning agent, followed by a rinse with water. |
| 5. Dispose of Waste | All materials used for cleanup must be disposed of as cytotoxic waste. |
| 6. Doff PPE and Wash Hands | Remove PPE carefully to avoid self-contamination and dispose of it as cytotoxic waste. Wash hands thoroughly with soap and water. |
Disposal Plan
All waste contaminated with this compound must be segregated and disposed of as cytotoxic or hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Materials: This includes empty vials, used PPE, cleaning materials from spills, and any other disposable items that have come into contact with the compound.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Final Disposal: Cytotoxic waste should be disposed of through a licensed hazardous waste management company, typically involving high-temperature incineration.[5] Do not dispose of this compound or its waste down the drain or in the regular trash.[5][6]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a research setting, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
